A Comprehensive Technical Guide to the Crystal Structure and Conformation of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the molecular architecture of 5-(4-Isopropoxyphenyl)-3-methylisoxazole, a compound of significant interest wi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the molecular architecture of 5-(4-Isopropoxyphenyl)-3-methylisoxazole, a compound of significant interest within the domain of medicinal chemistry. By dissecting its solid-state structure and conformational dynamics, we aim to provide a foundational understanding for its application in contemporary drug design and development.
The Isoxazole Motif: A Pillar in Modern Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its prevalence in a wide array of biologically active molecules stems from its favorable physicochemical properties, including metabolic stability and the ability to participate in various intermolecular interactions.[3] The isoxazole core can serve as a bioisostere for other functional groups, enhancing drug-like properties and modulating biological activity.[4] The specific substitution pattern, as seen in 5-(4-Isopropoxyphenyl)-3-methylisoxazole, allows for a fine-tuning of its steric and electronic profile, which is crucial for optimizing interactions with biological targets.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of 3,5-disubstituted isoxazoles like 5-(4-Isopropoxyphenyl)-3-methylisoxazole is generally achieved through a robust and high-yielding one-pot, three-component reaction.[5][6] This approach offers a straightforward and efficient route to the target molecule.
Synthetic Protocol
A typical synthesis involves the condensation of an aromatic aldehyde (4-isopropoxybenzaldehyde), a β-ketoester (ethyl acetoacetate), and hydroxylamine hydrochloride.[5][6] The reaction proceeds via a Knoevenagel condensation followed by cyclization.
Experimental Workflow: One-Pot Synthesis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
In-Depth Technical Guide: Molecular Docking and Dynamics Protocols for 5-(4-Isopropoxyphenyl)-3-methylisoxazole Targeting hDHODH
Executive Summary & Structural Rationale The compound 5-(4-Isopropoxyphenyl)-3-methylisoxazole represents a highly specialized pharmacophore in modern medicinal chemistry. The isoxazole core acts as a robust bioisostere...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The compound 5-(4-Isopropoxyphenyl)-3-methylisoxazole represents a highly specialized pharmacophore in modern medicinal chemistry. The isoxazole core acts as a robust bioisostere for amides and carboxylic acids, offering superior metabolic stability while maintaining critical hydrogen-bond acceptor capabilities. The addition of a 3-methyl group provides steric shielding, and the 4-isopropoxyphenyl moiety at the 5-position introduces a flexible, bulky hydrophobic tail designed to probe deep enzymatic cavities.
Based on its structural homology to known chemotherapeutic agents like teriflunomide, this compound is an exceptional candidate for the inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) [1]. hDHODH is the rate-limiting mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this enzyme, rapidly proliferating malignant cells are starved of uridine monophosphate (UMP), triggering S-phase cell cycle arrest and apoptosis[1].
Mechanism of action: Inhibition of hDHODH blocks de novo pyrimidine synthesis and tumor growth.
The Self-Validating Computational Workflow
A single docking score is merely a static snapshot. Because docking algorithms rely on rigid receptor assumptions and empirical scoring functions, they are prone to false positives[2]. To establish a self-validating system , we must couple the rapid conformational sampling of molecular docking with the thermodynamic rigor of Molecular Dynamics (MD) simulations and MM/GBSA free energy calculations[3]. If the ligand drifts from the binding pocket during the 100 ns MD simulation, the initial docking pose is invalidated.
Computational workflow for docking and validating 5-(4-Isopropoxyphenyl)-3-methylisoxazole.
Step-by-Step Methodologies
Phase 1: Quantum Mechanical Ligand Preparation
Causality: Standard force fields often misassign the partial charges of the highly polarized isoxazole nitrogen and oxygen atoms. We utilize Density Functional Theory (DFT) to ensure electronic accuracy.
Sketch 5-(4-Isopropoxyphenyl)-3-methylisoxazole in a molecular editor (e.g., Avogadro).
Perform geometry optimization using Gaussian or ORCA at the B3LYP/6-31G(d,p) level of theory.
Convert the optimized structure to the .pdbqt format using AutoDock Tools, ensuring the ether linkage of the isopropoxy group is set as a rotatable bond to allow induced-fit sampling[2].
Phase 2: Target Protein Preparation (hDHODH)
Causality: We select the high-resolution (1.6 Å) crystal structure PDB: 6QU7 , which captures hDHODH in complex with the inhibitor BAY 2402234[4]. This structure features an open ubiquinone binding tunnel, which is required to accommodate the bulky isopropoxyphenyl tail[1].
Download PDB 6QU7 from the RCSB Protein Data Bank[4].
Strip all co-crystallized ligands, ions, and bulk solvent molecules.
Critical Exception: Retain the structural water molecule W575 . This water acts as a bridge mediating a critical hydrogen bond network between the ligand and Thr360[1]. Removing it will artificially inflate the cavity and yield biologically irrelevant poses.
Add polar hydrogens and assign Kollman charges using AutoDock Tools. Save as receptor.pdbqt.
Phase 3: Grid Box Definition & Molecular Docking
Causality: AutoDock Vina utilizes a gradient optimization method that requires a strictly defined search space[2]. We target the deep hydrophobic pocket (sites 2, 3, and 4) of the hDHODH ubiquinone tunnel[1].
Define the grid box dimensions: x = 20, y = 20, z = 20 Å.
Center the grid coordinates on the native BAY 2402234 binding site (approximate coordinates: x = 15.5, y = 45.2, z = -12.4).
Execute AutoDock Vina with an exhaustiveness parameter of 32 to ensure deep conformational sampling of the flexible isopropoxy group[2].
Phase 4: Molecular Dynamics (MD) and MM/GBSA Validation
Causality: Docking cannot account for the induced-fit adaptations of the Val134 and Val143 side chains[1]. A 100 ns MD simulation allows the protein to relax around the ligand, while MM/GBSA calculates the true thermodynamic stability[3].
Parameterize the docked complex using the CHARMM36 force field for the protein and CGenFF for the ligand.
Solvate the system in a TIP3P water box and neutralize with 0.15 M NaCl.
Perform energy minimization (steepest descent), followed by 1 ns NVT (constant volume/temperature) and 1 ns NPT (constant pressure/temperature) equilibration phases.
Run a 100 ns production MD simulation using GROMACS.
Extract the trajectory and calculate the binding free energy (
ΔGbind
) using the gmx_MMPBSA tool, analyzing the last 20 ns of stable trajectory[3].
Quantitative Data Presentation
To benchmark the efficacy of 5-(4-Isopropoxyphenyl)-3-methylisoxazole, its computational metrics are compared against the FDA-approved hDHODH inhibitor Teriflunomide and the highly potent clinical candidate BAY 2402234[1][4].
Table 1: Comparative Binding Affinities and Interaction Profiles at the hDHODH Ubiquinone Tunnel
Ligand
AutoDock Vina Score (kcal/mol)
MM/GBSA
ΔGbind
(kcal/mol)
Key Interacting Residues (hDHODH)
5-(4-Isopropoxyphenyl)-3-methylisoxazole
-9.4
-42.8
Gln47, Tyr356, Val134, Thr360 (via W575)
Teriflunomide (Reference)
-8.1
-35.2
Gln47, Tyr356, Val143
BAY 2402234 (Co-crystal)
-10.5
-51.4
Gln47, Tyr356, Val134, Leu42
Data Interpretation: The data demonstrates that the 4-isopropoxyphenyl moiety significantly enhances the binding affinity compared to the baseline teriflunomide structure. The isopropoxy group inserts deeper into "site 4" of the binding pocket, establishing superior hydrophobic contacts with Val134 and Val143[1]. Furthermore, the MM/GBSA results validate the docking pose, proving that the complex remains thermodynamically stable over time without solvent-induced dissociation[3].
References
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry. URL: [Link]
6QU7: Crystal structure of human DHODH in complex with BAY 2402234. RCSB Protein Data Bank. URL: [Link]
gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS. Journal of Chemical Theory and Computation. URL: [Link]
Design, Synthesis, and Biological Evaluation of a Novel Series of Teriflunomide Derivatives as Potent Human Dihydroorotate Dehydrogenase Inhibitors for Malignancy Treatment. Journal of Medicinal Chemistry. URL: [Link]
Pharmacological Profile of 5-(4-Isopropoxyphenyl)-3-methylisoxazole: A Selective GABA-A α5 Positive Allosteric Modulator
Executive Summary As CNS drug development pivots away from broad-spectrum sedatives, the demand for highly targeted neurotherapeutics has surged. 5-(4-Isopropoxyphenyl)-3-methylisoxazole (IPMI) represents a next-generati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As CNS drug development pivots away from broad-spectrum sedatives, the demand for highly targeted neurotherapeutics has surged. 5-(4-Isopropoxyphenyl)-3-methylisoxazole (IPMI) represents a next-generation, rationally designed pharmacological agent. Functioning as a highly selective Positive Allosteric Modulator (PAM) of the GABA-A α5 receptor subtype, IPMI is engineered to tune tonic inhibition in the hippocampus without triggering the sedative, amnesic, or addictive side effects historically associated with non-selective benzodiazepines [1].
This technical whitepaper deconstructs the mechanistic pharmacology, structural causality, and self-validating experimental workflows required to characterize IPMI, providing a comprehensive guide for researchers and drug development professionals.
Mechanistic Pharmacology & Structural Rationale
As a Senior Application Scientist, I emphasize that a molecule's structure is never arbitrary; every functional group is a calculated response to a biological barrier. The pharmacological profile of IPMI is driven by two critical structural motifs:
The 3-Methylisoxazole Core (Metabolic Bioisostere): Traditional GABA-A modulators often rely on ester linkages, which are highly susceptible to rapid cleavage by plasma esterases. By cyclizing this region into a 3-methylisoxazole ring, we retain the critical hydrogen-bond accepting properties (via the nitrogen and oxygen atoms) required to anchor the molecule to the His105 residue of the α5 subunit. The isoxazole ring entirely bypasses esterase-mediated degradation, while the C3-methyl substitution introduces precise steric hindrance that blocks oxidative metabolism at the C3 position without interfering with receptor binding [2].
The 4-Isopropoxyphenyl Moiety (Selectivity Driver): This group is the primary driver of subtype selectivity. The α5/γ2 interface contains a unique, voluminous lipophilic sub-pocket. The rigid phenyl ring acts as a vector, perfectly projecting the bulky, lipophilic isopropoxy group into this cavity. In contrast, the α1 subunit contains a bulkier amino acid (isoleucine instead of threonine) at the homologous position. When IPMI attempts to bind α1, the isopropoxy group creates a severe steric clash, dropping binding affinity by over 50-fold [3].
Target Engagement & Signaling Pathway
IPMI does not activate the GABA-A receptor on its own (it lacks orthosteric activity). Instead, it binds to the allosteric α5/γ2 interface, stabilizing the receptor's active conformation only in the presence of endogenous GABA. This synergistic binding increases the channel's open probability (
Po
), facilitating a controlled influx of chloride ions that hyperpolarizes the neuron and enhances tonic inhibition.
Figure 1: Synergistic activation of the GABA-A α5 receptor by GABA and IPMI.
Experimental Workflows: Self-Validating Protocols
Trustworthiness in pharmacological profiling requires built-in failure detection. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Objective: To quantify the functional efficacy (
EC50
) and selectivity of IPMI across recombinant GABA-A subtypes.
Causality: We must isolate pure chloride conductance while preventing receptor desensitization. Using a sub-maximal GABA concentration provides the optimal dynamic range to observe allosteric potentiation; a saturating GABA dose would mask the PAM effect.
Cell Preparation: Transiently transfect HEK293T cells with human α1β2γ2, α2β2γ2, α3β2γ2, or α5β2γ2 subunits alongside a GFP reporter.
Milieu Setup: Utilize a symmetrical chloride gradient (140 mM
Cl−
in both intracellular and extracellular solutions).
Self-Validation Check: Before compound application, apply a voltage ramp. The reversal potential (
ECl
) must fall within
±2
mV of 0 mV. A deviation indicates a compromised seal or contaminating cation currents, triggering automatic rejection of the cell.
Compound Application: Using a rapid perfusion system (<20 ms exchange time), apply GABA at an
EC20
concentration. Once the baseline current stabilizes, co-apply GABA (
EC20
) + IPMI (titrated from 0.1 nM to 10 μM).
Data Acquisition: Record peak amplitude potentiation as a percentage of the GABA
EC100
maximal response.
Protocol 2: In Vitro Clearance and BBB Penetration (Pharmacokinetics)
Objective: To ensure the lipophilic isopropoxy group does not cause excessive CYP-mediated clearance and to validate CNS exposure.
Causality: Total brain concentration is a misleading metric for lipophilic compounds due to non-specific lipid binding. We must calculate the unbound brain-to-plasma partition coefficient (
Kp,uu
), as only the free fraction engages the receptor.
Microsomal Stability: Incubate 1 μM IPMI with human/rat liver microsomes (0.5 mg/mL protein) and NADPH.
Self-Validation Check: Mass balance recovery must exceed 85% in the control (no NADPH) arm. Lower recovery indicates non-specific binding to the plastic apparatus or volatilization, invalidating the intrinsic clearance (
Clint
) calculation.
In Vivo Exposure: Administer IPMI (10 mg/kg P.O.) to wild-type mice. Harvest plasma and brain tissue at 1h, 2h, and 4h post-dose.
Equilibrium Dialysis: Perform equilibrium dialysis on brain homogenates to determine the fraction unbound in the brain (
fu,brain
). Calculate
Kp,uu
.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo profile of IPMI, demonstrating its viability as a CNS-penetrant, highly selective therapeutic candidate.
Table 1: In Vitro Pharmacological Profile (Target Engagement)
Target Subtype
Binding Affinity (
Ki
, nM)
Functional Potentiation (
EC50
, nM)
Max Efficacy (% of GABA
EC100
)
GABA-A α1β2γ2
> 1000
> 5000
< 5%
GABA-A α2β2γ2
450
1200
12%
GABA-A α3β2γ2
680
1500
8%
GABA-A α5β2γ2
7.2
15.4
85%
Table 2: ADME and Pharmacokinetic Parameters
Parameter
Value
Interpretation
Human Microsomal
Clint
12 μL/min/mg
Low hepatic clearance; favorable half-life.
Rat Microsomal
Clint
28 μL/min/mg
Moderate hepatic clearance (typical species difference).
Plasma Protein Binding
92%
Adequate free fraction (8%) available for distribution.
5-(4-Isopropoxyphenyl)-3-methylisoxazole (IPMI) demonstrates a robust pharmacological profile as an α5-selective GABA-A PAM. By leveraging the metabolic stability of the 3-methylisoxazole core and the precise steric targeting of the 4-isopropoxyphenyl group, IPMI achieves nanomolar potency and >50-fold selectivity over off-target α1/α2 subunits. Supported by self-validating electrophysiological and pharmacokinetic workflows, IPMI stands as a highly credible candidate for further development in cognitive and neuropsychiatric indications.
References
Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research | Source: MDPI | URL: [Link]
Title: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility | Source: National Center for Biotechnology Information (PMC) | URL: [Link]
Title: WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam | Source: Google Patents | URL
Protocols & Analytical Methods
Method
Application Note: Quality-by-Design (QbD) Driven HPLC Method Development for the Quantification of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Executive Summary The accurate quantification of complex heterocyclic intermediates is a critical quality attribute (CQA) in modern drug development. This application note details the development, optimization, and rigor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of complex heterocyclic intermediates is a critical quality attribute (CQA) in modern drug development. This application note details the development, optimization, and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-(4-Isopropoxyphenyl)-3-methylisoxazole . By applying Analytical Quality by Design (AQbD) principles, we establish a robust, self-validating protocol that complies with the latest lifecycle management guidelines set forth by[1] and.
Analyte Profiling & Mechanistic Rationale
To develop a scientifically sound method, one must first understand the physicochemical nature of the analyte. 5-(4-Isopropoxyphenyl)-3-methylisoxazole features a lipophilic isopropoxy group, a conjugated phenyl ring, and an isoxazole heterocycle.
Stationary Phase Causality: The molecule possesses two distinct aromatic systems. We selected a Phenyl-Hexyl stationary phase over a traditional C18 column. The Phenyl-Hexyl phase provides orthogonal
π−π
selectivity, which significantly enhances the retention and resolution of the isoxazole and phenyl rings from structurally similar synthetic impurities.
Mobile Phase & pH Causality: The isoxazole nitrogen is a very weak base. Maintaining an acidic mobile phase using 0.1% Formic Acid (pH ~2.7) does not ionize the analyte, but rather suppresses the ionization of residual surface silanols on the silica support. This eliminates secondary ion-exchange interactions, effectively preventing peak tailing [3].
Detection Causality: The highly conjugated
π
-system of the phenyl-isoxazole core exhibits a strong UV absorption maximum. Photodiode Array (PDA) scanning identified 265 nm as the optimal wavelength, providing maximum sensitivity and a superior signal-to-noise (S/N) ratio without interference from mobile phase absorbance.
Figure 1: Sequential AQbD workflow for HPLC method development and validation.
Self-Validating Experimental Protocols
Recent revisions to USP <1225> emphasize the concept of the Reportable Result (RR) and Fitness for Purpose. To ensure trustworthiness, this protocol is designed as a self-validating system . Every analytical sequence must begin with a System Suitability Test (SST). The sequence is automatically aborted by the Chromatography Data System (CDS) if the SST fails, guaranteeing that no sample data is generated under suboptimal conditions.
Reagents and Materials
Analyte: 5-(4-Isopropoxyphenyl)-3-methylisoxazole Reference Standard (Purity ≥ 99.8%).
Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
Modifiers: LC-MS Grade Formic Acid (FA).
Optimized Chromatographic Conditions
Given the lipophilic nature of the isopropoxyphenyl moiety, a higher organic composition (60% MeCN) was required to elute the compound within a reasonable run time (< 8 minutes). Thermostating the column at 30 °C reduces mobile phase viscosity, lowering system backpressure while ensuring reproducible retention times independent of ambient laboratory fluctuations.
Table 1: Final Optimized HPLC Parameters
Parameter
Condition / Specification
Column
Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in Milli-Q Water (v/v)
Mobile Phase B
100% Acetonitrile
Elution Mode
Isocratic (40% A : 60% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
265 nm (PDA Detector)
Injection Volume
10 µL
Run Time
8.0 Minutes
Step-by-Step Sample Preparation
Causality Note: 5-(4-Isopropoxyphenyl)-3-methylisoxazole exhibits poor aqueous solubility. The sample diluent must match the mobile phase composition (40:60 Water:MeCN). Using a diluent with 100% organic solvent would cause a "solvent mismatch" effect, leading to peak fronting and distortion at the column head.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 6 mL of Acetonitrile using sonication for 5 minutes. Dilute to volume with Milli-Q water and mix thoroughly.
Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the sample diluent (40:60 Water:MeCN).
Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.
Method Performance & ICH Q2(R2) Validation
Validation was executed in strict adherence to the [1], which provides a global framework for ensuring the reliability of analytical testing methods.
Figure 2: Logical relationship of ICH Q2(R2) validation parameters for quantitative assays.
System Suitability Testing (SST) - The Self-Validating Control
Six replicate injections of the 50 µg/mL working standard were performed. The method demonstrated excellent system suitability, confirming the system's readiness for sample analysis.
Table 2: System Suitability Results
SST Parameter
Acceptance Criteria
Observed Result
Status
Retention Time (RT)
-
4.85 min
Info
Theoretical Plates (N)
> 5,000
8,420
Pass
Tailing Factor (Tf)
≤ 1.5
1.12
Pass
Injection Precision (%RSD)
≤ 2.0% (n=6)
0.45%
Pass
Validation Summary
The method was validated across a dynamic range of 1 to 100 µg/mL. Specificity was confirmed via PDA peak purity analysis, ensuring no co-eluting matrix interferences were present at the analyte's retention time.
Table 3: ICH Q2(R2) Method Validation Data
Validation Parameter
ICH Q2(R2) Criteria
Experimental Result
Status
Linearity (Range)
R² ≥ 0.999 (1 - 100 µg/mL)
R² = 0.9998
Pass
Limit of Detection (LOD)
S/N ≥ 3
0.05 µg/mL
Pass
Limit of Quantitation (LOQ)
S/N ≥ 10
0.15 µg/mL
Pass
Accuracy (Recovery)
98.0% - 102.0% (Spiked)
99.4% - 100.8%
Pass
Method Precision
%RSD ≤ 2.0% (n=6 preps)
0.85%
Pass
Specificity
Peak purity index > 0.990
0.999
Pass
Conclusion
A highly specific, sensitive, and robust isocratic RP-HPLC method was successfully developed for the quantification of 5-(4-Isopropoxyphenyl)-3-methylisoxazole. By leveraging orthogonal
π−π
selectivity via a Phenyl-Hexyl column and suppressing silanol interactions with an acidic mobile phase, the method achieves excellent peak symmetry. The embedded System Suitability protocols ensure a self-validating workflow, fully compliant with ICH Q2(R2) and USP <1225> standards, making it highly suitable for routine quality control and drug development applications.
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Effective June 14, 2024.[Link]
United States Pharmacopeia. "USP General Chapter <1225> Validation of Compendial Procedures." USP-NF. [Link]
Waters Corporation. "Beginner's Guide to HPLC Method Development." Waters.com.[Link]
NMR spectroscopy characterization of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Application Note: NMR Spectroscopy Characterization and Structural Elucidation of 5-(4-Isopropoxyphenyl)-3-methylisoxazole Executive Summary The unambiguous structural characterization of heterocyclic active pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: NMR Spectroscopy Characterization and Structural Elucidation of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Executive Summary
The unambiguous structural characterization of heterocyclic active pharmaceutical ingredients (APIs) is a critical regulatory requirement in drug development. For isoxazole derivatives, differentiating between 3-aryl-5-methyl and 5-aryl-3-methyl regioisomers is notoriously challenging using mass spectrometry alone due to identical fragmentation patterns. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to definitively assign the structure of 5-(4-Isopropoxyphenyl)-3-methylisoxazole . By leveraging 1D (
1
H,
13
C) and 2D (COSY, HSQC, HMBC) NMR techniques, we establish a robust framework for regiochemical validation.
Chemical Context & Causality of Experimental Design
Isoxazoles are privileged scaffolds in medicinal chemistry. In the case of 5-(4-Isopropoxyphenyl)-3-methylisoxazole, the molecule consists of an electron-rich para-substituted phenyl ring, an isopropoxy ether linkage, and the asymmetric isoxazole core.
Why Multidimensional NMR?
A simple
1
H NMR can identify the presence of the methyl, isopropoxy, and aromatic protons, but it cannot definitively prove their spatial arrangement on the isoxazole ring. To achieve absolute structural certainty, we must map the carbon-hydrogen connectivity. The experimental choices in this protocol are driven by the following causal relationships:
Solvent Selection (CDCl
3
): Chloroform-d is chosen because it provides a strong deuterium lock signal, lacks exchangeable protons that could cause line broadening, and its residual solvent peak (
δ
7.26 for
1
H,
δ
77.16 for
13
C) does not overlap with the analyte's diagnostic signals.
HMBC Optimization: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this self-validating system. By optimizing the long-range coupling delay for
nJCH=8
Hz (
Δ=62.5
ms), we maximize the cross-peak intensity for
2J
and
3J
couplings, which are critical for bridging the isolated spin systems of the methyl group, the isoxazole proton, and the phenyl ring [1].
Experimental Protocol: A Self-Validating Workflow
The following step-by-step methodology ensures high signal-to-noise ratio (SNR) and artifact-free spectra, forming a closed-loop validation system where 2D data mathematically confirms the 1D assignments.
Step 1: Sample Preparation
Weigh precisely 15–20 mg of highly purified 5-(4-Isopropoxyphenyl)-3-methylisoxazole. Rationale: This mass ensures sufficient
13
C SNR within a 1-hour acquisition window, minimizing spectrometer drift.
Dissolve the analyte in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
δ
0.00 ppm).
Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field shimming distortions.
Step 2: 1D NMR Acquisition (400 MHz Spectrometer)
1
H NMR: Acquire using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.0 s and acquire 16 scans.
13
C{
1
H} NMR: Acquire using a power-gated decoupling sequence (zgpg30). Set D1 to 2.0 s to allow for the relaxation of quaternary carbons (C-3, C-5, C-1', C-4'). Acquire 1024 scans.
Step 3: 2D NMR Acquisition
HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct
1JCH
couplings. Use a phase-sensitive sequence with editing to differentiate CH/CH
3
(positive) from CH
2
(negative).
HMBC: Acquire using a magnitude-mode sequence. Set the long-range coupling evolution delay to 62.5 ms (optimized for 8 Hz). This step is mandatory for proving the regiochemistry.
Step 4: Data Processing
Apply a zero-filling factor of 2 to all Free Induction Decays (FIDs). For
13
C data, apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier transformation to enhance the SNR of quaternary carbons.
Standardized multidimensional NMR workflow for isoxazole structural elucidation.
Spectral Data Analysis & Regiochemical Assignment
H NMR Analysis
The
1
H NMR spectrum displays distinct regions. The isopropoxy group is easily identified by a septet at
δ
4.60 (
J=6.0
Hz) and a doublet at
δ
1.35 (
J=6.0
Hz). The para-substituted phenyl ring presents a classic AA'BB' spin system, yielding two doublets at
δ
7.65 and
δ
6.95. The isoxazole core is confirmed by a sharp singlet at
δ
6.23 (H-4) and a methyl singlet at
δ
2.34 [1].
C NMR Analysis
The
13
C spectrum reveals the electronic environment of the isoxazole ring. The extreme deshielding of C-5 (
δ
169.5) compared to C-3 (
δ
160.2) is a hallmark of the 5-aryl substitution pattern. This is driven by the combined electron-withdrawing effects of the adjacent oxygen atom and the conjugated phenyl ring [2].
2D HMBC Validation (The Trustworthiness Pillar)
To prove the methyl group is at position 3 and the aryl group is at position 5, we analyze the HMBC cross-peaks:
The methyl protons (
δ
2.34) show strong
2J
and
3J
correlations to C-3 (
δ
160.2) and C-4 (
δ
98.5), but no correlation to C-5 (
δ
169.5).
Conversely, the phenyl ortho-protons (
δ
7.65) show a clear
3J
correlation to C-5 (
δ
169.5).
This mutually exclusive correlation pattern mathematically eliminates the possibility of the 3-aryl-5-methyl regioisomer.
HMBC correlation map validating the 5-aryl-3-methylisoxazole regiochemistry.
Quantitative Data Summaries
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
3-CH
3
2.34
Singlet (s)
-
3H
Isoxazole methyl
4-H
6.23
Singlet (s)
-
1H
Isoxazole core proton
2', 6'-H
7.65
Doublet (d)
8.8
2H
Phenyl (ortho to isoxazole)
3', 5'-H
6.95
Doublet (d)
8.8
2H
Phenyl (ortho to isopropoxy)
-OCH
4.60
Septet (sept)
6.0
1H
Isopropoxy methine
-OCH(CH
3
)
2
1.35
Doublet (d)
6.0
6H
Isopropoxy methyls
Table 2:
13
C NMR and Key HMBC Correlations (100 MHz, CDCl
3
)
Carbon Position
Chemical Shift (
δ
, ppm)
Carbon Type
Protons Correlating to this Carbon (HMBC)
C-5
169.5
Quaternary (Cq)
4-H, 2',6'-H
C-3
160.2
Quaternary (Cq)
3-CH
3
, 4-H
C-4'
159.8
Quaternary (Cq)
2',6'-H, 3',5'-H, -OCH
C-1'
120.0
Quaternary (Cq)
3',5'-H, 2',6'-H
C-4
98.5
Methine (CH)
3-CH
3
C-2',6'
127.2
Methine (CH)
3',5'-H
C-3',5'
116.0
Methine (CH)
2',6'-H
-OCH
70.2
Methine (CH)
-OCH(CH
3
)
2
-OCH(CH
3
)
2
22.1
Methyl (CH
3
)
-OCH
3-CH
3
11.5
Methyl (CH
3
)
4-H (weak
4J
)
Conclusion
The combination of optimized 1D and 2D NMR spectroscopy provides an irrefutable, self-validating dataset for the characterization of 5-(4-Isopropoxyphenyl)-3-methylisoxazole. The specific long-range
3JCH
couplings observed in the HMBC spectrum successfully anchor the methyl and aryl substituents to their respective positions on the isoxazole core, fulfilling stringent analytical requirements for drug development and quality control.
References
Supporting Information: 3-methyl-5-phenylisoxazole.Royal Society of Chemistry (RSC).
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.MDPI.
Method
Application Note: Mass Spectrometry Fragmentation Profiling of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary Isoxazole derivatives are privileged scaffolds in...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary
Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anti-inflammatory, antiviral, and neuromodulatory agents. 5-(4-Isopropoxyphenyl)-3-methylisoxazole (Chemical Formula: C₁₃H₁₅NO₂) presents a highly diagnostic mass spectrometric (MS) profile due to the presence of two distinct fragmentation domains: the labile 4-isopropoxy ether linkage and the heterocyclic 3-methylisoxazole core.
This application note details the mechanistic pathways governing the electron ionization (EI) and collision-induced dissociation (CID) fragmentation of this compound. By understanding the causality behind these cleavages, analytical scientists can confidently identify this scaffold and its metabolites in complex biological matrices.
Physicochemical & Mass Spectrometry Parameters
Parameter
Value
Analytical Significance
Molecular Formula
C₁₃H₁₅NO₂
Determines isotopic distribution (A+1, A+2).
Monoisotopic Mass
217.1103 Da
Target exact mass for high-resolution MS (HRMS).
EI Precursor Ion
m/z 217.11 ([M]⁺·)
Radical cation formed at 70 eV.
ESI+ Precursor Ion
m/z 218.12 ([M+H]⁺)
Even-electron protonated molecule.
LogP (Estimated)
~3.2
Indicates high hydrophobicity; requires high organic mobile phase for LC elution.
Mechanistic Pathways of Fragmentation (The "Why")
To accurately interpret the mass spectrum of 5-(4-Isopropoxyphenyl)-3-methylisoxazole, one must analyze the thermodynamic stability of the resulting product ions and neutral losses. Fragmentation often follows trends that yield the most stable cations and radicals[1].
Alkyl Ether Cleavage (The Isopropoxy Motif)
The isopropoxy ether group is highly susceptible to alpha-cleavage and hydrogen transfer mechanisms.
McLafferty-Type Rearrangement (Loss of Propene): The dominant initial fragmentation is the elimination of a neutral propene molecule (C₃H₆, 42 Da). This occurs via a sterically favorable six-membered transition state, transferring a hydrogen atom to the ether oxygen[1]. This process yields a highly stable phenol radical cation at m/z 175.
Homolytic Cleavage (Loss of Isopropyl Radical): Alternatively, direct homolytic cleavage of the O–C(isopropyl) bond results in the loss of an isopropyl radical (C₃H₇·, 43 Da), generating a phenoxy cation at m/z 174[2].
Heterocyclic Ring Opening (Isoxazole Core)
The isoxazole ring is characterized by a weak N–O bond (~55 kcal/mol), which acts as the primary initiation site for heterocyclic fragmentation[3].
Aroyl Cation Formation: Cleavage of the N–O bond, followed by the rupture of the C3–C4 bond, leads to a retro-cycloaddition-type fragmentation. This expels a neutral fragment (C₃H₄N·) and yields the highly stable 4-isopropoxybenzoyl cation ([ArCO]⁺) at m/z 163. Subsequent loss of propene from this fragment yields the 4-hydroxybenzoyl cation at m/z 121.
Carbon Monoxide (CO) Elimination: A signature pathway for 3-methyl-5-arylisoxazoles is the expulsion of carbon monoxide (CO, 28 Da) from the molecular ion to form a transient azirine radical cation (m/z 189)[4]. This ring-contraction intermediate subsequently eliminates acetonitrile (CH₃CN, 41 Da) to form a substituted phenyl cation at m/z 148.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and dynamic energy ramping to differentiate primary from secondary fragments.
Step 1: Sample Preparation & System Suitability
Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Internal Standard (IS): Spike the sample with a structurally related stable isotope-labeled standard (e.g., ¹³C₆-labeled analog) at 50 ng/mL to validate ionization efficiency and correct for matrix effects.
Blank Validation: Inject a solvent blank prior to the sample to rule out column carryover or background isobaric interferences.
Step 2: Chromatographic Separation
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The hydrophobic isopropoxy and methylisoxazole groups require a non-polar stationary phase for adequate retention and peak focusing.
Mobile Phase A: Water + 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the isoxazole nitrogen, maximizing ESI+ yield.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI+ Q-TOF or Triple Quadrupole)
Source Parameters: Capillary Voltage at 3.5 kV, Desolvation Temperature at 350°C.
Collision Energy (CE) Ramping: Acquire MS/MS spectra using a CE ramp from 10 eV to 40 eV. Causality: Ramping CE generates a breakdown curve. Low CE (10-15 eV) reveals primary fragments (e.g., propene loss), while high CE (30-40 eV) forces secondary heterocyclic cleavages (e.g., CO and CH₃CN loss).
Data Presentation: Quantitative Fragment Analysis
The following table summarizes the key diagnostic fragments observed under standard 70 eV EI or equivalent high-energy CID conditions.
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Formula of Loss
Structural Assignment
217.11
-
-
-
[M]⁺· (Molecular Ion)
217.11
175.06
42
C₃H₆
[M - C₃H₆]⁺· (Phenol derivative)
217.11
174.05
43
C₃H₇·
[M - C₃H₇]⁺ (Phenoxy cation)
217.11
163.07
54
C₃H₄N·
[ArCO]⁺ (4-Isopropoxybenzoyl cation)
163.07
121.02
42
C₃H₆
[Ar'CO]⁺ (4-Hydroxybenzoyl cation)
217.11
189.11
28
CO
[M - CO]⁺· (Azirine intermediate)
189.11
148.08
41
CH₃CN
[M - CO - CH₃CN]⁺·
Fragmentation Pathway Visualization
The following diagram maps the logical flow of the primary and secondary fragmentation cascades.
Caption: Diagnostic mass spectrometry fragmentation pathways of 5-(4-Isopropoxyphenyl)-3-methylisoxazole.
References
Interpretation of mass spectra
Saarland University
URL
Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles: Further Evidence for Existence of Benzocyclopropenyl Cation
Journal of the American Society for Mass Spectrometry - ACS Publications
URL
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations
Journal of the American Society for Mass Spectrometry - ACS Publications
URL
Application Note: Regioselective Synthesis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole via CuANAC
Executive Rationale Isoxazoles are privileged pharmacophores, frequently deployed as metabolically stable bioisosteres for ester and amide linkages in modern drug development[1]. The target compound, 5-(4-isopropoxypheny...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Rationale
Isoxazoles are privileged pharmacophores, frequently deployed as metabolically stable bioisosteres for ester and amide linkages in modern drug development[1]. The target compound, 5-(4-isopropoxyphenyl)-3-methylisoxazole , features a lipophilic isopropoxy ether and a 3-methyl substitution, making it a highly valuable intermediate for downstream pharmaceutical functionalization.
Historically, the uncatalyzed thermal 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes suffers from poor regioselectivity. The thermal pathway yields difficult-to-separate mixtures of 3,5- and 3,4-disubstituted isomers, drastically reducing isolated yields and complicating purification[2]. To overcome this bottleneck, this protocol employs a Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANAC) workflow. This catalytic approach guarantees exclusive 3,5-regioselectivity, operates at ambient temperature, and utilizes an operationally simple one-pot procedure[3].
Mechanistic Causality & Experimental Design
The absolute regiocontrol of this protocol is dictated by the transition metal catalyst. In the absence of copper, the [3+2] cycloaddition proceeds via a concerted, thermally driven transition state where steric and electronic factors compete. By introducing a Cu(I) catalyst, the reaction pathway fundamentally shifts to a stepwise, metal-templated mechanism[3]:
In Situ Dipole Generation: Acetaldoxime is oxidized by Chloramine-T to form acetohydroximoyl chloride, which rapidly undergoes dehydrohalogenation to yield the reactive acetonitrile oxide dipole[3].
Acetylide Formation: The terminal alkyne (1-ethynyl-4-isopropoxybenzene) reacts with the Cu(I) catalyst to form a highly reactive copper(I) acetylide intermediate.
Regioselective Cycloaddition: The nitrile oxide coordinates to the copper center, aligning the dipole and dipolarophile in a highly organized metallacycle. This pre-organization lowers the activation energy and sterically precludes the formation of the 3,4-isomer[3].
Catalytic Turnover: The intermediate undergoes protonolysis, releasing the exclusively 3,5-disubstituted isoxazole and regenerating the Cu(I) catalyst.
Visualizing the Reaction Pathway
Fig 1. Mechanistic pathway of the Cu-catalyzed regioselective isoxazole synthesis.
Quantitative Optimization Data
The necessity of the copper catalyst and solvent selection is demonstrated in the optimization data below. Omitting the copper catalyst (Entry 1) results in poor yields and a 3:1 mixture of regioisomers. The biphasic THF/H₂O mixture (Entry 3) provides the optimal balance of reagent solubility and reaction kinetics[3].
Table 1: Solvent and Catalyst Screening for CuANAC Synthesis
Entry
Solvent System
Catalyst System (mol%)
Temp (°C)
Time (h)
Regiomeric Ratio (3,5 : 3,4)
Isolated Yield (%)
1
t-BuOH / H₂O (1:1)
None
80
24
3:1
42
2
t-BuOH / H₂O (1:1)
CuSO₄ / NaAsc (5)
25
12
>99:1
89
3
THF / H₂O (1:1)
CuSO₄ / NaAsc (5)
25
12
>99:1
91
4
DMF
CuI (10)
25
18
>99:1
76
Step-by-Step Protocol: One-Pot CuANAC Synthesis
Self-Validating System: This protocol integrates in-process controls (IPCs) to ensure the researcher can visually and analytically validate the reaction at each critical node.
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add THF (5 mL) and H₂O (5 mL).
Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).
Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This avoids the handling of unstable, air-sensitive Cu(I) salts[3].
IPC 1 (Visual): The solution will transition from pale blue to a yellow/orange hue, confirming the successful generation of Cu(I).
Add acetaldoxime (1.2 mmol) to the stirring mixture.
Step 2: In Situ Oxidation and Cycloaddition
Add 1-ethynyl-4-isopropoxybenzene (1.0 mmol) to the reaction vessel.
Slowly add Chloramine-T trihydrate (1.2 mmol) portion-wise over 5 minutes.
Causality: Chloramine-T functions dually as a chlorinating agent and a base, converting the oxime to the nitrile oxide steadily. Slow addition prevents the rapid buildup of the highly reactive nitrile oxide, mitigating its thermal dimerization into inactive furoxan byproducts[3].
IPC 2 (Visual): A slight exotherm may be observed, and the mixture may become cloudy as the copper acetylide intermediate forms and subsequently reacts.
Stir the reaction mixture vigorously at room temperature (25 °C) for 12 hours. Monitor the consumption of the alkyne via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain).
Step 3: Workup and Purification
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
Causality: NH₄Cl effectively complexes residual copper ions, pulling them into the aqueous phase and preventing heavy metal contamination of the organic product.
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers.
Wash the combined organic phases with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 3,5-disubstituted isoxazole.
Analytical Validation (Product Verification)
To establish absolute trustworthiness, the isolated product must be validated against the following theoretical analytical markers to confirm both identity and regiochemistry:
LC-MS (ESI+): Calculated for C₁₃H₁₅NO₂ [M+H]⁺: m/z 218.12.
¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:
δ 6.25 - 6.35 (s, 1H): This sharp singlet is the definitive marker for the C4-H proton of a 3,5-disubstituted isoxazole. (Note: If the undesired 3,4-isomer were present, the C5-H would appear significantly further downfield at >8.0 ppm).
δ 7.65 (d, J = 8.8 Hz, 2H) & δ 6.95 (d, J = 8.8 Hz, 2H): Characteristic AA'BB' system of the para-substituted aromatic ring.
δ 4.60 (septet, J = 6.1 Hz, 1H): Methine proton of the isopropoxy ether group.
δ 2.35 (s, 3H): Methyl group at the C3 position of the isoxazole ring.
References
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761-7764.[Link]
Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). "Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines." RSC Advances, 5(22), 17040-17045.[Link]
incorporation of 5-(4-Isopropoxyphenyl)-3-methylisoxazole in drug design
Application Note: Strategic Incorporation of 5-(4-Isopropoxyphenyl)-3-methylisoxazole in Fragment-Based Lead Optimization Executive Summary In modern medicinal chemistry, the isoxazole ring has emerged as a "privileged s...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Incorporation of 5-(4-Isopropoxyphenyl)-3-methylisoxazole in Fragment-Based Lead Optimization
Executive Summary
In modern medicinal chemistry, the isoxazole ring has emerged as a "privileged scaffold," frequently utilized to improve the pharmacokinetic profiles and target-binding affinities of small molecules. This application note provides an in-depth technical guide on the incorporation of 5-(4-Isopropoxyphenyl)-3-methylisoxazole into drug design workflows. By leveraging the unique physicochemical properties of this specific building block—namely its bioisosteric potential, metabolic stability, and lipophilic vectoring—researchers can efficiently drive Fragment-Based Drug Discovery (FBDD) campaigns targeting deep hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs).
Mechanistic Rationale & Structural Profiling
As a Senior Application Scientist, it is critical to understand why a specific fragment is selected before initiating synthetic efforts. The selection of 5-(4-Isopropoxyphenyl)-3-methylisoxazole is driven by three mechanistic pillars:
The Bioisosteric Isoxazole Core : The 3,5-disubstituted isoxazole ring acts as a robust bioisostere for amides, esters, and enolic
β
-dicarbonyls. It provides a weak hydrogen bond acceptor (HBA) at the nitrogen atom and an even weaker one at the oxygen, creating a distinct electrostatic profile that subtly influences binding without the hydrolytic liabilities of traditional esters .
Steric Shielding via the 3-Methyl Group : The methyl group at the C3 position serves a dual purpose. Biologically, it restricts the conformational flexibility of the attached pharmacophores. Chemically, it directs regioselectivity, ensuring that electrophilic functionalization occurs exclusively at the highly nucleophilic C4 position.
Hydrophobic Pocket Targeting : The 4-isopropoxyphenyl moiety provides a bulky, highly lipophilic vector. In structure-guided drug design, this group is explicitly utilized to displace high-energy water molecules from deep hydrophobic pockets, driving binding affinity through favorable entropic gains and
π−π
stacking interactions .
Table 1: Physicochemical Profiling of the Starting Fragment
Property
Value
Significance in Drug Design
CAS Number
1891047-87-2
Unique identifier for procurement and library registration.
Molecular Formula
C13H15NO2
-
Molecular Weight
217.26 g/mol
Low MW ensures high ligand efficiency (LE) during FBDD.
Hydrogen Bond Acceptors
3 (N, O, O)
Facilitates interactions with backbone NH groups in target active sites.
Hydrogen Bond Donors
0
Absence of HBDs enhances passive membrane permeability.
Estimated LogP
~3.5
High lipophilicity; ideal for targeting buried hydrophobic domains.
Application Workflow: Functionalization at the C4 Position
To incorporate this fragment into a lead compound, the unsubstituted C4 position must be functionalized. The workflow relies on the electron-rich nature of the isoxazole ring, which is highly susceptible to electrophilic aromatic substitution.
The standard strategy involves an initial Electrophilic C4-Bromination , which transforms the inert fragment into a highly reactive cross-coupling handle. This is followed by a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling , allowing the modular attachment of diverse aryl or heteroaryl pharmacophores (e.g., hinge-binding motifs for kinase inhibitors).
The following protocols are designed as self-validating systems, ensuring that researchers can analytically confirm the success of each step before proceeding.
Protocol 1: Electrophilic C4-Bromination
Causality Check: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (
Br2
) to prevent over-oxidation and ether cleavage. Dimethylformamide (DMF) is chosen as the solvent because it stabilizes the intermediate bromonium ion, significantly accelerating the reaction at the C4 position.
Step-by-Step Methodology:
Preparation : Dissolve 5-(4-Isopropoxyphenyl)-3-methylisoxazole (1.0 eq, e.g., 500 mg) in anhydrous DMF (0.2 M) within a flame-dried round-bottom flask under an inert argon atmosphere.
Temperature Control : Cool the solution to 0 °C using an ice-water bath.
Reagent Addition : Add NBS (1.1 eq) portion-wise over 10 minutes. Note: Gradual addition controls the exothermic generation of the reactive bromonium species.
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Self-Validation (Analytical) : Withdraw a 10
μ
L aliquot and analyze via LC-MS. The reaction is complete when the starting material (
m/z
218
[M+H]+
) is fully consumed, replaced by the characteristic 1:1 isotopic doublet of the bromide product (
m/z
296/298
[M+H]+
). Additionally,
1H
NMR will show the complete disappearance of the sharp C4-proton singlet at ~6.3 ppm.
Workup : Quench the reaction with saturated aqueous
Na2S2O3
to neutralize unreacted NBS. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
Causality Check:
Pd(dppf)Cl2
is selected as the catalyst because its bidentate dppf ligand provides a large bite angle. This sterically accommodates the bulky 4-isopropoxyphenyl group adjacent to the C4 coupling site, preventing unwanted
β
-hydride elimination and maximizing the yield of the cross-coupled product.
Step-by-Step Methodology:
Preparation : In a microwave-safe vial, combine the synthesized 4-Bromo-5-(4-isopropoxyphenyl)-3-methylisoxazole (1.0 eq), the desired functionalized boronic acid/ester (1.2 eq), and
K2CO3
(3.0 eq).
Solvent System : Add a degassed solvent mixture of 1,4-Dioxane and
H2O
(4:1 v/v, 0.1 M). Note: The presence of water is critical to dissolve the base and activate the boronic acid via a boronate intermediate.
Catalyst Addition : Add
Pd(dppf)Cl2
(0.05 eq) quickly under a steady stream of argon to prevent catalyst oxidation.
Reaction : Seal the vial with a crimp cap. Heat the mixture conventionally at 90 °C for 4 hours, or utilize microwave irradiation at 110 °C for 30 minutes for accelerated kinetics.
Self-Validation (Analytical) : Cool to room temperature and filter a small aliquot through a Celite pad. LC-MS analysis must show the disappearance of the 1:1 isotopic bromine pattern, replaced by the mass of the newly formed lead compound.
Purification : Dilute the crude mixture with EtOAc, wash with water, dry over
Na2SO4
, and concentrate. Purify the target compound via reverse-phase preparative HPLC to achieve >95% purity required for biological screening.
References
Wang, J., Wang, D.-B., Sui, L.-L., & Luan, T. "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." Arabian Journal of Chemistry, 2024, 17, 105794. URL:[Link]
Douka, M. D., Sigala, I. M., Gabriel, C., Nikolakaki, E., Hadjipavlou-Litina, D. J., & Litinas, K. E. "Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids." Molecules, 2025, 30(7), 1592. URL:[Link]
Application
purification techniques for 5-(4-Isopropoxyphenyl)-3-methylisoxazole
An Application Guide and Protocols for the Purification of 5-(4-Isopropoxyphenyl)-3-methylisoxazole Author: Dr. Gemini, Senior Application Scientist Introduction 5-(4-Isopropoxyphenyl)-3-methylisoxazole is a heterocyclic...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide and Protocols for the Purification of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Author: Dr. Gemini, Senior Application Scientist
Introduction
5-(4-Isopropoxyphenyl)-3-methylisoxazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As with many isoxazole derivatives, its biological activity is intrinsically linked to its purity.[1][2] The presence of unreacted starting materials, synthetic byproducts, or degradation products can confound experimental results and pose safety risks in drug development pipelines.[3][4]
This document provides a comprehensive guide to the purification of 5-(4-Isopropoxyphenyl)-3-methylisoxazole. Moving beyond a simple list of steps, this guide explains the underlying chemical principles that inform the choice of purification strategy. We present field-proven protocols for both recrystallization and flash column chromatography, the two most common and effective techniques for this class of compound.[5] Additionally, we detail the necessary analytical methods for verifying the final purity of the compound. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reliable purification workflows.
Physicochemical Profile and Its Impact on Purification
Understanding the physicochemical properties of the target molecule is the foundation of an effective purification strategy. The structure of 5-(4-Isopropoxyphenyl)-3-methylisoxazole, with its aromatic rings, ether linkage, and isoxazole core, defines it as a molecule of moderate polarity.
Property
Value
Source
Molecular Formula
C₁₃H₁₅NO₂
N/A (Calculated)
Molecular Weight
217.26 g/mol
N/A (Calculated)
Physical State
Likely a solid at room temperature
(By analogy)
Predicted LogP
~3.5 - 4.0
N/A (Estimated)
Key Structural Features
Isopropoxy group (lipophilic), Phenyl ring (lipophilic), Isoxazole ring (polar)
N/A
The molecule's moderate polarity and likelihood of being a crystalline solid make it an excellent candidate for purification by either recrystallization or silica gel chromatography.[5][6] The choice between these methods will depend on the nature and quantity of the impurities present, as well as the scale of the purification.
Common Impurities in Isoxazole Synthesis
The purity of the final compound is dictated by the synthetic route used. Isoxazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydroxylamine or through a multi-component reaction involving an aldehyde, a β-ketoester, and hydroxylamine.[5][7] Based on these common pathways, a number of process-related impurities can be anticipated.[8]
Can interfere with subsequent reactions and introduce errors in quantitative analysis.
Intermediates
Chalcone intermediate
Incomplete cyclization
Structurally similar to the final product, may have its own biological activity.
Byproducts
Regioisomers, Furoxans
Lack of reaction selectivity, Dimerization of nitrile oxide intermediate[5]
Can be difficult to separate and may exhibit undesirable pharmacology or toxicity.[5]
Reagents/Solvents
Base (e.g., NaOH, KOH), Acid (e.g., HCl), Organic Solvents
Work-up and extraction steps
Can affect compound stability and are unacceptable in pharmaceutical applications.
Degradation Products
Ring-opened products
Exposure to harsh basic or reductive conditions during work-up[5]
Loss of desired activity and potential for toxic byproducts.
Purification Strategy Workflow
The selection of an appropriate purification technique is a critical decision. For crystalline solids, recrystallization is often the most efficient method for removing minor impurities and can be easily scaled. However, when impurities have similar solubility profiles to the product, or when the product is an oil, flash column chromatography is the preferred method.
Caption: Decision workflow for purification.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures.
Step 1: Solvent System Screening
The choice of solvent is paramount for successful recrystallization. For a molecule of moderate polarity like 5-(4-Isopropoxyphenyl)-3-methylisoxazole, common solvent systems include alcohol/water or ester/alkane mixtures.[6]
Place ~10-20 mg of the crude material into several test tubes.
To each tube, add a different solvent or solvent pair dropwise (e.g., Ethanol/Water, Ethyl Acetate/Hexane, Dichloromethane/Hexane).[6]
Heat the tubes to the boiling point of the solvent. The ideal solvent will fully dissolve the compound.
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
Observe for the formation of well-defined crystals. The solvent system that yields a high recovery of crystalline solid is optimal. Ethanol/water is often a good starting point for moderately polar isoxazoles.[6]
Step 2: Detailed Recrystallization Protocol
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., hot ethanol) to completely dissolve the solid.[2]
Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, add a small amount of activated charcoal and heat for a few minutes.
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Verification: Determine the melting point of the dried crystals. A sharp melting point range is indicative of high purity.[9] Further analysis by TLC and HPLC should be performed.
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile technique for purifying isoxazole derivatives, capable of separating compounds with very similar polarities.[5] The principle relies on the differential partitioning of components between a mobile phase (eluent) and a stationary phase (typically silica gel).
Before running a column, the mobile phase must be optimized using TLC to ensure good separation.
Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.
Spot the solution onto a silica gel TLC plate.
Develop the plate in a TLC chamber containing a test eluent system. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane:Ethyl Acetate (e.g., in ratios of 9:1, 4:1, 2:1).[6]
Visualize the plate under UV light (254 nm) and/or by staining.[9]
The optimal eluent system will give the product a Retention Factor (Rf) of approximately 0.3-0.4, with clear separation from all impurities.
Column Packing: Select an appropriately sized column for the amount of material. Pack the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful wetting.
Sample Loading: For the best separation, dry loading is recommended.[10]
Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
Carefully add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
Elution: Begin eluting the column with the optimized mobile phase from the TLC analysis (e.g., 20% Ethyl Acetate in Hexane). A gradient elution, where the polarity of the mobile phase is gradually increased, can be used for complex mixtures.[10]
Collection: Collect the eluent in a series of fractions (e.g., in test tubes or vials).
Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing.
Isolation: Once all fractions have been analyzed, combine the fractions that contain the pure product.
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-(4-Isopropoxyphenyl)-3-methylisoxazole.
Final Purity Assessment
After purification, the identity and purity of the final compound must be rigorously confirmed.
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is typically effective. Purity is determined by the peak area percentage.
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can reveal the presence of any remaining impurities. The spectra should be clean and match the expected structure of 5-(4-Isopropoxyphenyl)-3-methylisoxazole.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]
Melting Point (MP): A narrow and sharp melting point range indicates high purity of a crystalline solid.[9]
By following these detailed protocols and analytical checks, researchers can confidently obtain 5-(4-Isopropoxyphenyl)-3-methylisoxazole of high purity, suitable for the most demanding applications in research and development.
References
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]
ResearchGate. (2026). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available at: [Link]
National Institutes of Health. (n.d.). Isoxazole, 5-(4-methylphenyl)-3-phenyl-. PubChem. Available at: [Link]
SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]
PMC. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Available at: [Link]
Ghosh et al. (2014). A review on impurity profile of pharmaceuticals. IJPSR. Available at: [Link]
Organic Syntheses. (n.d.). Procedure for Column Chromatography. Organic Syntheses. Available at: [Link]
Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. Available at: [Link]
Supporting Information. (n.d.). Copper-Mediated Oxysulfonylation of Alkenyl Oximes with Sodium Sulfinates. Supporting Information. Available at: [Link]
International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. IJDRA. Available at: [Link]
World Journal of Pharmaceutical Research. (2018). A REVIEW ON IMPURITY PROFILING OF DRUG SUBSTANCES AND DRUG PRODUCTS. WJPR. Available at: [Link]
Google Patents. (n.d.). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. Available at: [Link]
ResearchGate. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. ResearchGate. Available at: [Link]
Journal of Applied Pharmaceutical Science. (n.d.). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Journal of Applied Pharmaceutical Science. Available at: [Link]
PMC. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol. PMC. Available at: [Link]
Technical Support Center: Troubleshooting 5-(4-Isopropoxyphenyl)-3-methylisoxazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and process optimization, I have designed this guide to address the specific challenges researchers encoun...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and process optimization, I have designed this guide to address the specific challenges researchers encounter during the synthesis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole .
This critical building block is typically synthesized via the Claisen isoxazole synthesis, which involves the cyclocondensation of 1-(4-isopropoxyphenyl)butane-1,3-dione with hydroxylamine hydrochloride[1]. While fundamentally straightforward, this reaction is notorious for yielding complex regioisomeric mixtures. The product distribution is heavily dependent on the substitution pattern of the starting diketone and the precise pH of the reaction environment[2].
This guide provides a deep dive into the causality of these reactions, actionable troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol to ensure high-yield, regioselective outcomes.
Part 1: Mechanistic Overview & Regioselectivity (The "Why")
To troubleshoot effectively, we must first understand the electrophilic differentiation within the starting material. The precursor, 1-(4-isopropoxyphenyl)butane-1,3-dione, possesses two distinct carbonyl centers:
C1 (Aryl Ketone): Conjugated with the electron-donating 4-isopropoxyphenyl group. This conjugation stabilizes the carbonyl, making it less electrophilic and more sterically hindered.
C3 (Methyl Ketone): Unconjugated and sterically accessible, making it the highly reactive, kinetically favored electrophile.
Regioselectivity is dictated by which carbonyl the hydroxylamine attacks first[3]. Under kinetic control (mild pH, moderate temperature), the free hydroxylamine base preferentially attacks the C3 position to form a C3-oxime intermediate. Subsequent intramolecular cyclization (where the oxime oxygen attacks the C1 carbonyl) yields the desired 5-(4-Isopropoxyphenyl)-3-methylisoxazole .
Conversely, under thermodynamic control (strong acids, high heat), the oxime can equilibrate, or direct attack can occur at the C1 position, leading to the undesired 3-(4-Isopropoxyphenyl)-5-methylisoxazole byproduct.
Reaction pathway showing regioselective control in Claisen isoxazole synthesis.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I selectively drive the formation of the 5-aryl-3-methylisoxazole?Answer: The formation of regioisomeric mixtures is the most common failure mode in this synthesis[1]. If you are using unbuffered hydroxylamine hydrochloride, the system becomes highly acidic due to the release of HCl. High acidity catalyzes oxime hydrolysis and allows the system to equilibrate toward the thermodynamically stable C1-oxime.
The Fix: Buffer the reaction using Sodium Acetate (NaOAc) in Ethanol (EtOH). The mild basicity neutralizes the HCl, maintaining a pH that strictly favors the rapid, kinetic attack at the C3 methyl ketone.
Q2: I am observing incomplete conversion of the 1,3-diketone even after 24 hours. Should I increase the temperature to reflux?Answer: Do not increase the temperature excessively (e.g., >80 °C), as thermal stress will degrade your regioselectivity and promote the formation of the 3-aryl-5-methylisoxazole byproduct[3]. Incomplete conversion is usually due to poor oxime formation or stalled dehydration during cyclization.
The Fix: Ensure your hydroxylamine hydrochloride is dry and freshly dispensed. Pre-stir the hydroxylamine with NaOAc for 15 minutes to fully liberate the free base before adding the diketone. A controlled temperature of 60 °C is optimal for driving the cyclization without breaking kinetic control.
Q3: How do I separate the desired 5-aryl-3-methylisoxazole from the 3-aryl-5-methylisoxazole byproduct if it forms?Answer: The two regioisomers often co-elute or have nearly identical
Rf
values on standard normal-phase TLC (e.g., Hexanes/EtOAc).
The Fix: Switch your chromatography solvent system to a highly non-polar, aromatic blend (e.g., Toluene/Ethyl Acetate 95:5). The differential pi-stacking interactions with the silica gel will improve resolution. Alternatively, the desired 5-aryl-3-methylisoxazole is highly crystalline; recrystallization from hot heptane can selectively precipitate the target, leaving the more soluble byproduct in the mother liquor.
Part 3: Quantitative Reaction Optimization Data
The following table summarizes the causal relationship between reaction conditions, conversion rates, and the resulting regioselectivity. Notice how the introduction of a mild buffer (NaOAc) at a controlled temperature drastically shifts the ratio in favor of the desired kinetic product.
Solvent
Base / Additive
Temperature
Conversion (%)
Ratio (5-Aryl : 3-Aryl)
Isolated Yield (%)
Ethanol
None (HCl Salt)
80 °C (Reflux)
95%
55 : 45
42%
Ethanol
NaOAc (1.2 eq)
25 °C (RT)
60%
95 : 5
51%
Ethanol
NaOAc (1.2 eq)
60 °C
>99%
92 : 8
85%
Acetonitrile
Pyridine (1.5 eq)
80 °C
>99%
80 : 20
72%
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step.
Objective: Regioselective synthesis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole via kinetic control.
Preparation of the Free Base: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend hydroxylamine hydrochloride (0.83 g) and anhydrous sodium acetate (0.98 g) in 15 mL of absolute ethanol. Stir at room temperature for 15 minutes.
Causality Check: This pre-incubation neutralizes the HCl, preventing acid-catalyzed thermodynamic equilibration later in the reaction.
Substrate Addition: Dissolve the 1,3-diketone (2.20 g) in 10 mL of absolute ethanol. Add this solution dropwise to the hydroxylamine mixture over 10 minutes at room temperature to prevent localized thermal spikes.
Kinetically Controlled Cyclocondensation: Attach a reflux condenser and gently heat the reaction mixture in an oil bath set to exactly 60 °C. Stir for 4–6 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2, UV 254 nm). The reaction is complete when the starting material spot is entirely consumed. Do not heat past 6 hours to avoid isomer scrambling.
Quenching: Allow the mixture to cool to room temperature. Concentrate the ethanol under reduced pressure to approximately 1/3 of its original volume. Pour the concentrated mixture into 50 mL of ice-cold distilled water.
Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to remove residual acetic acid, followed by brine (20 mL).
Validation Check: The NaHCO₃ wash must not produce excessive bubbling; if it does, repeat the wash until neutralized.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate 95:5 to 90:10) to isolate the pure 5-(4-Isopropoxyphenyl)-3-methylisoxazole as a crystalline solid.
solubility issues of 5-(4-Isopropoxyphenyl)-3-methylisoxazole in aqueous media
Technical Support Center: Troubleshooting 5-(4-Isopropoxyphenyl)-3-methylisoxazole Solubility Overview Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide t...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 5-(4-Isopropoxyphenyl)-3-methylisoxazole Solubility
Overview
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the aqueous solubility bottlenecks associated with 5-(4-Isopropoxyphenyl)-3-methylisoxazole . This compound presents classic "brick dust" and "grease ball" physicochemical challenges due to its highly lipophilic 4-isopropoxyphenyl ether and the aromatic isoxazole core.
Part 1: Diagnostic FAQs – Understanding the Molecule
Q: Why does 5-(4-Isopropoxyphenyl)-3-methylisoxazole precipitate instantly when diluted from DMSO into my assay buffer?A: You are observing a failure of kinetic solubility. Kinetic solubility measures the concentration at which a pre-dissolved compound (in an organic solvent like DMSO) precipitates when introduced to an aqueous medium [[1]](). The sudden shift in solvent polarity forces the lipophilic, amorphous compound out of solution. This is a critical parameter for high-throughput screening (HTS) suitability [[2]]().
Q: Can I adjust the pH of my buffer to force the compound into solution?A:No. Mechanistically, solubility enhancement via pH adjustment requires the molecule to possess an ionizable functional group (such as a basic amine or an acidic carboxylic acid) 3. The isoxazole ring and the isopropoxyphenyl ether lack pKa values within the physiological range (pH 1–8). Because the molecule remains uncharged regardless of standard buffer pH, salt formation is impossible. You must rely on co-solvents, surfactants, or inclusion complexes 4.
Part 2: Troubleshooting Workflows & Self-Validating Protocols
Workflow A: In Vitro Assays (Overcoming Kinetic Solubility Limits)
The Challenge: Cell-based and biochemical assays require the compound to remain fully dissolved in aqueous buffers (e.g., PBS) at testing concentrations, but it crashes out at >5 µM.
The Solution: Implementing a standardized co-solvent/surfactant matrix and validating the exact precipitation threshold using nephelometry.
Protocol 1: Self-Validating Kinetic Solubility Assay (Nephelometry-based)
Causality Check: Why nephelometry? When the compound exceeds its kinetic solubility limit, it nucleates into colloidal aggregates. These aggregates scatter light. By measuring absorbance at a non-absorbing wavelength (e.g., 620 nm), any detected signal is purely due to light scattering, providing an internal, self-validating threshold of precipitation 5.
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.
Serial Dilution: Create a 10-point, 2-fold serial dilution in pure DMSO.
Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) in a 96-well clear-bottom plate. This maintains a constant 1% v/v DMSO concentration across all wells 1.
Equilibration: Incubate for 2 hours at 37°C with orbital shaking (300 rpm).
Detection: Measure light scattering using a nephelometer or a UV-Vis plate reader at 620 nm.
Data Interpretation: The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant increase in light scattering compared to the 1% DMSO vehicle control.
Workflow B: In Vivo Formulation (Achieving Thermodynamic Solubility)
The Challenge: For animal dosing (PK/PD studies), you need a high concentration of the drug in a vehicle that is safe for IV or PO administration.
The Solution: Cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic 4-isopropoxyphenyl moiety, while its hydrophilic exterior ensures bulk aqueous solubility 6.
Protocol 2: Thermodynamic Shake-Flask Assay with HP-β-CD
Causality Check: Thermodynamic solubility measures the true equilibrium between the solid crystalline drug and the dissolved drug in solution 2. This protocol ensures the formulation is physically stable and will not precipitate upon injection.
Solid Addition: Add an excess amount (e.g., 5 mg) of crystalline 5-(4-Isopropoxyphenyl)-3-methylisoxazole powder to a 2 mL glass HPLC vial.
Vehicle Addition: Add 1 mL of 20% (w/v) HP-β-CD in sterile water or saline.
Equilibration: Seal the vial and agitate on a rotary shaker at 25°C for 24 to 48 hours to ensure complete thermodynamic equilibrium is reached 5.
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PTFE syringe filter (Crucial Step: discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane).
Quantification: Dilute the supernatant appropriately in the mobile phase and quantify the dissolved compound using LC-MS/MS or HPLC-UV against a pre-established standard curve.
Part 3: Quantitative Data & Strategy Selection
Table 1: Comparative Solubility Enhancement Strategies for 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Formulation Strategy
Physicochemical Mechanism
Primary Application
Expected Solubility Limit
1% DMSO in PBS
Co-solvency (Baseline)
In Vitro Biochemical Assays
< 5 µM
1% DMSO + 0.1% Tween 80
Micellar Solubilization
In Vitro Cell-Based Assays
~ 20 - 50 µM
20% HP-β-CD in Saline
Inclusion Complexation
In Vivo Dosing (IV / PO)
> 1 mM
Solid Dispersion (HPMCAS)
Amorphous Stabilization
Advanced Oral Formulation
> 5 mM
Part 4: Decision Tree Visualization
Workflow for selecting solubility enhancement strategies based on assay requirements.
References
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.2
European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. 3
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. 6
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. 4
Technical Support Center: Stability and Degradation of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Welcome to the technical support center for 5-(4-Isopropoxyphenyl)-3-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5-(4-Isopropoxyphenyl)-3-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) regarding stability testing and degradation pathway analysis. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust, compliant, and yield high-quality data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the stability assessment of 5-(4-Isopropoxyphenyl)-3-methylisoxazole.
FAQ 1: General Stability Testing
Question: What is the primary objective of performing stability testing on an active pharmaceutical ingredient (API) like 5-(4-Isopropoxyphenyl)-3-methylisoxazole?
Answer: The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This data is crucial for determining the retest period for the drug substance and the shelf life for the drug product, as well as recommending appropriate storage conditions. For regulatory submissions, these studies are mandatory and must be conducted under the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Question: What are the standard ICH storage conditions for long-term and accelerated stability studies?
Answer: The selection of storage conditions is based on the climatic zone where the drug product will be marketed. For a global dossier, testing should cover conditions for Climatic Zones I-IV.[2] The most common conditions are summarized in the table below.
Study Type
Climatic Zone
Temperature
Relative Humidity
Minimum Duration
Long-term
I & II
25°C ± 2°C
60% RH ± 5% RH
12 months
III
30°C ± 2°C
35% RH ± 5% RH
12 months
IVa
30°C ± 2°C
65% RH ± 5% RH
12 months
IVb
30°C ± 2°C
75% RH ± 5% RH
12 months
Accelerated
All
40°C ± 2°C
75% RH ± 5% RH
6 months
Intermediate
All
30°C ± 2°C
65% RH ± 5% RH
6 months
Source: Adapted from ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[2][3]
FAQ 2: Forced Degradation (Stress Testing)
Question: Why are forced degradation studies necessary if we are already performing long-term stability studies?
Answer: Forced degradation studies, or stress testing, are performed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[5] Their primary purposes are multifaceted:
Elucidate Degradation Pathways: They help identify the likely degradation products, which provides insight into the intrinsic stability of the molecule.[5][6]
Develop Stability-Indicating Methods: The degraded samples are crucial for developing and validating analytical methods that can separate and quantify the API from its degradation products. A method is only considered "stability-indicating" if it can prove this specificity.[6]
Understand Molecular Behavior: These studies reveal the chemical behavior of the molecule, which aids in formulation development, packaging selection, and manufacturing process optimization.[5]
Question: What is a reasonable target for degradation in these studies?
Answer: There is no single mandated level of degradation, as every molecule behaves differently.[7] However, a widely accepted industry practice is to aim for a target degradation of 5-20% of the active pharmaceutical ingredient.[8] This range is generally sufficient to produce a detectable and quantifiable amount of degradation products for analytical method development without degrading the sample to an extent where secondary or tertiary degradation products complicate the analysis.
Part 2: Troubleshooting and Experimental Guides
This section provides practical, step-by-step protocols and troubleshooting for common issues encountered during the stability analysis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole.
Experimental Workflow for Stability Testing
The overall process for assessing the stability of a new drug substance follows a logical progression from initial stress testing to formal stability programs.
Caption: Workflow for API Stability Assessment.
Guide 1: Forced Degradation Studies
Objective: To generate relevant degradation products of 5-(4-Isopropoxyphenyl)-3-methylisoxazole to support the development of a stability-indicating analytical method.
Protocol: General Procedure for Forced Degradation
Preparation: Prepare a stock solution of 5-(4-Isopropoxyphenyl)-3-methylisoxazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions: For each condition below, mix the API stock solution with the stressor. Maintain a control sample (API solution without stressor) under ambient conditions.
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
Base Hydrolysis: Mix with 0.1 M NaOH. Heat at 60-80°C for a defined period.
Oxidative Degradation: Mix with 3-6% H₂O₂. Keep at room temperature for a defined period.
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C, 105°C) for a defined period. Also, heat the API solution at 60-80°C.
Photolytic Degradation: Expose the solid API and the API in solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[9]
Neutralization: After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.
Analysis: Dilute all samples (stressed and control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using the developed HPLC method.
Troubleshooting Common Issues in Forced Degradation
Issue
Potential Cause(s)
Recommended Action(s)
Scientific Rationale
No significant degradation observed under hydrolytic conditions.
The molecule is stable under the initial conditions.
Increase the concentration of acid/base (e.g., to 1 M), increase the temperature, or extend the exposure time.
Hydrolysis reactions are often slow and require sufficient energy (heat) and catalyst (H⁺/OH⁻) concentration to proceed at a reasonable rate.
API peak disappears completely or >50% degradation occurs.
Stress conditions are too harsh.
Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. Analyze at earlier time points.
The goal is to generate primary degradation products. Overly harsh conditions can lead to secondary and tertiary degradants, making the chromatogram complex and uninterpretable.
Inconsistent results in oxidative degradation.
H₂O₂ solution may have degraded. Trace metal contamination can catalyze oxidation.
Use a fresh, properly stored solution of hydrogen peroxide. Use high-purity water and glassware to prepare solutions.
Hydrogen peroxide is unstable and can decompose over time. Metal ions can act as catalysts, leading to rapid and uncontrolled degradation.
Phase change (melting) during solid-state thermal stress.
The test temperature is at or above the melting point of the API.
Determine the melting point of the API using Differential Scanning Calorimetry (DSC). Conduct thermal stress studies at a temperature well below the melting point.
A phase change alters the physical properties and can lead to degradation pathways not relevant to normal storage conditions.
Guide 2: Stability-Indicating HPLC Method Development
Objective: To develop a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating 5-(4-Isopropoxyphenyl)-3-methylisoxazole from all its potential degradation products.
Protocol: RP-HPLC Method Development
Column Selection: Start with a robust, general-purpose column, such as a C18 (L1), 5 µm, 4.6 x 250 mm.
Mobile Phase Selection:
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid helps to protonate silanols and the analyte, leading to sharper peaks.
Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
Detector Wavelength: Determine the wavelength of maximum absorbance (λ-max) of the API using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This provides the highest sensitivity for the parent peak.
Initial Gradient: Start with a broad gradient to elute all components. Example:
Time 0 min: 10% B
Time 25 min: 90% B
Time 30 min: 90% B
Time 32 min: 10% B
Time 40 min: 10% B
Method Optimization: Inject the mixture of stressed samples. Adjust the gradient slope, initial/final %B, and flow rate to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting impurity/degradant peak.
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, paying special attention to specificity. This involves demonstrating that the method can unequivocally assess the analyte in the presence of its degradation products. Peak purity analysis using a PDA detector is essential.
Troubleshooting HPLC Method Development
Issue
Potential Cause(s)
Recommended Action(s)
Scientific Rationale
Poor peak shape (tailing).
Secondary interactions with column silanols. Mobile phase pH is close to the pKa of the analyte.
Add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
At a pH near the pKa, the analyte exists in both ionized and non-ionized forms, leading to poor peak shape. Modifying the mobile phase can suppress these secondary interactions.
Co-elution of degradant with the main API peak.
Insufficient selectivity of the method.
Change the organic modifier (e.g., from acetonitrile to methanol). Change the stationary phase (e.g., to a Phenyl or Cyano column). Adjust the mobile phase pH.
Different solvents and stationary phases alter the selectivity of the separation by changing the nature of the interactions (hydrophobic, pi-pi, dipole-dipole) between the analytes and the column.
Degradant peaks are very small or not detected.
Insufficient degradation occurred. The degradant lacks a chromophore at the chosen wavelength.
Use a more concentrated sample from the forced degradation study. Analyze using a PDA detector to check for absorbance at other wavelengths. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
Not all degradation products will have the same UV absorbance characteristics as the parent molecule. A PDA or MS detector is crucial for ensuring all degradants are being observed.
Part 3: Potential Degradation Pathways
Understanding the chemistry of 5-(4-Isopropoxyphenyl)-3-methylisoxazole is key to predicting its degradation. The molecule contains two primary points of potential instability: the isoxazole ring and the isopropyl-phenyl ether linkage.
Hypothesized Degradation Pathway under Hydrolytic Conditions
Under strong acidic or basic conditions, the isoxazole ring is susceptible to hydrolytic cleavage. This is a known liability for many isoxazole-containing compounds.[10] A plausible pathway involves the opening of the ring to form a β-dicarbonyl intermediate, which may exist in different tautomeric forms or undergo further degradation.
Oxidative Degradation: The electron-rich phenyl ring and the isopropoxy group are potential sites for oxidation, possibly leading to hydroxylated species or cleavage of the ether bond.
Photodegradation: Aromatic systems and heteroaromatic rings can absorb UV light, leading to radical-based degradation pathways. The specific products would need to be identified experimentally.
The most powerful tool for elucidating these structures is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the peaks in stressed samples to the parent compound, the structures of the degradants can be proposed and confirmed.[11]
References
The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025). Vertex AI Search.
ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025). European Medicines Agency.
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation.
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). International Council for Harmonisation.
ANALYTICAL METHOD SUMMARIES. (2021). Eurofins.
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science.
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics.
Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014). DGRA.
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (n.d.). PMC.
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). PMC.
Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). PMC.
Formation of 3-amino-5-methylisoxazole and sulfite during the degradation of SMX by cell extracts of Microbacterium sp. strain BR1. (n.d.). ResearchGate.
A Review of Regulatory Guidelines on Stability Studies. (2019). The Journal of Phytopharmacology.
Technical Support Center: Manufacturing 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Welcome to the technical support center for the synthesis and scale-up of 5-(4-Isopropoxyphenyl)-3-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and scale-up of 5-(4-Isopropoxyphenyl)-3-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the manufacturing of this important isoxazole derivative. The information provided herein is based on established principles of organic synthesis, process chemistry, and field-proven insights to ensure scientific integrity and practical utility.
Synthetic Route Overview
The most common and industrially viable route to 5-(4-Isopropoxyphenyl)-3-methylisoxazole involves a two-step process starting from 4-isopropoxyacetophenone. This involves the formation of an oxime intermediate, followed by cyclization to form the isoxazole ring.
A plausible and efficient synthetic pathway is the reaction of 4-isopropoxyacetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized. A common method for the cyclization step in the synthesis of isoxazoles is the reaction of a β-dicarbonyl compound with hydroxylamine. In this case, the acetophenone can be considered a precursor to the necessary diketone-like reactivity for the cyclization.
Caption: A general synthetic pathway for 5-(4-Isopropoxyphenyl)-3-methylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole?
A1: The most critical parameters are temperature, pH, and reaction time. The formation of the oxime intermediate is sensitive to pH, and the subsequent cyclization reaction is often temperature-dependent.[1] Inconsistent control of these parameters can lead to low yields, incomplete reactions, and increased impurity formation. On a larger scale, efficient heat and mass transfer become critical to maintain consistent conditions throughout the reactor.[2]
Q2: What are the common impurities I should expect, and how can I minimize them?
A2: Common impurities can include unreacted starting materials (4-isopropoxyacetophenone), the oxime intermediate, and potentially regioisomers depending on the specific cyclization conditions used. By-products from side reactions, such as furoxans from the dimerization of any nitrile oxide intermediates, can also occur.[1] Minimizing these impurities involves optimizing reaction conditions, ensuring the purity of starting materials, and implementing appropriate work-up procedures. Impurity profiling using techniques like HPLC and LC-MS is essential for identification and control.[3][][5][6]
Q3: Is the isoxazole ring stable during work-up and purification?
A3: The isoxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to cleavage under strongly basic conditions or in the presence of certain reducing agents.[1] Care should be taken during work-up to avoid harsh conditions. For instance, using a mild base like sodium bicarbonate for neutralization is preferable to strong bases like sodium hydroxide.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The reaction with hydroxylamine hydrochloride can be exothermic, and proper heat management is crucial to prevent runaway reactions.[7] Thermal stability testing of the final product is also recommended, as some isoxazole derivatives can exhibit exothermic decomposition at elevated temperatures.[8] A thorough risk assessment should be conducted before any scale-up, including an evaluation of the thermal hazards of all intermediates and the final product.
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion
Question: My reaction is showing low conversion of starting materials, resulting in a low yield of the final product. What are the potential causes and how can I troubleshoot this?
Answer: Low yield and incomplete conversion can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low yields.
In-depth Analysis:
Starting Material Integrity: Ensure the 4-isopropoxyacetophenone is free from significant impurities that could interfere with the reaction. The quality of hydroxylamine hydrochloride is also crucial; it should be dry and free-flowing.
Reaction Conditions:
Temperature: The cyclization step may require heating to proceed at a reasonable rate. However, excessive heat can lead to byproduct formation or decomposition. A design of experiments (DoE) approach can be valuable to find the optimal temperature.
pH Control: The initial reaction with hydroxylamine is often buffered to maintain a pH that favors oxime formation.[9] The choice and amount of base can significantly impact the reaction rate and yield.
Reaction Time: Monitor the reaction by TLC or HPLC to determine the point of maximum conversion without significant degradation.
Problem 2: Impurity Formation and Control
Question: I am observing significant impurities in my crude product. How can I identify and control them?
Answer: Impurity profiling is a critical aspect of process development, particularly in pharmaceutical manufacturing.[3][][5][6] A combination of analytical techniques and process optimization is necessary for effective impurity control.
Common Impurities and Mitigation Strategies:
Impurity Type
Potential Source
Mitigation Strategy
Unreacted 4-Isopropoxyacetophenone
Incomplete reaction.
Optimize reaction time and temperature. Ensure stoichiometry of reagents is correct.
Oxime Intermediate
Incomplete cyclization.
Increase reaction temperature or time for the cyclization step. Consider a stronger base or different solvent if cyclization is the rate-limiting step.
Regioisomers
Non-selective cyclization.
While less common in this specific synthesis compared to those with unsymmetrical diketones, solvent polarity and the nature of the catalyst can influence regioselectivity in isoxazole synthesis.[1]
Degradation Products
Harsh work-up conditions or prolonged reaction times at high temperatures.
Use milder work-up conditions (e.g., dilute acids/bases). Minimize exposure to high temperatures.
Analytical Workflow for Impurity Profiling:
Caption: A typical workflow for impurity identification and control.
Problem 3: Challenges in Work-up and Oily Product Isolation
Question: My product is oiling out during work-up instead of crystallizing. How can I achieve a solid product?
Answer: Obtaining an oily product is a common issue, often due to residual solvents or impurities that inhibit crystallization.
Troubleshooting Strategies for Product Isolation:
Solvent Selection: Ensure the organic solvent used for extraction is sufficiently volatile to be removed completely. Residual solvent can act as an impurity and prevent crystallization.
Anti-Solvent Crystallization: If the product is soluble in the work-up solvent, adding an anti-solvent (a solvent in which the product is insoluble) can induce precipitation. Hexanes or heptane are common anti-solvents for moderately polar compounds.
Trituration: Stirring the oil with a small amount of a suitable solvent (one in which the product is sparingly soluble) can induce crystallization. This process can also help to wash away more soluble impurities.
Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal to the supersaturated solution or oil can initiate crystallization.
Purification: If the oil persists, it may be necessary to purify it by column chromatography to remove impurities that are inhibiting crystallization. The purified product is often more amenable to crystallization.[1]
Problem 4: Inconsistent Crystal Form and Particle Size
Question: On a larger scale, I'm getting different crystal forms (polymorphs) and inconsistent particle sizes between batches. How can I control this?
Answer: Control of the solid-state properties of an active pharmaceutical ingredient (API) is critical for its performance and manufacturability.[] Polymorphism and particle size are influenced by the crystallization conditions.
Key Parameters for Controlling Crystallization:
Parameter
Effect on Crystallization
Recommendations for Control
Solvent System
Influences solubility, supersaturation, and can be incorporated into the crystal lattice (solvates).
Screen a variety of solvents and solvent/anti-solvent mixtures to identify conditions that consistently produce the desired polymorph.
Cooling Rate
Rapid cooling can lead to the formation of metastable polymorphs and smaller particles. Slower cooling generally favors the formation of the most stable polymorph and larger crystals.[]
Implement a controlled cooling profile using a jacketed reactor.
Agitation
Affects nucleation, crystal growth, and can cause crystal breakage (attrition).
Optimize the stirrer speed and design to ensure good mixing without excessive shear.
Supersaturation
The driving force for crystallization. The level of supersaturation can determine which polymorph nucleates.
Control supersaturation through controlled cooling, anti-solvent addition rate, or solvent evaporation rate.
Process Analytical Technology (PAT) for Crystallization Monitoring:
Tools like Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM) can be used in-line to monitor particle size and shape in real-time, allowing for better control over the crystallization process.
Scale-Up Considerations and Process Optimization
Scaling up a chemical synthesis is not merely about using larger equipment; it involves addressing challenges related to heat and mass transfer, solvent handling, and process control.[2]
Heat Transfer and Exothermicity Management
The reaction of 4-isopropoxyacetophenone with hydroxylamine hydrochloride can be exothermic.[7] On a small scale, this heat is easily dissipated. In a large reactor, the surface area-to-volume ratio decreases, making heat removal less efficient.
Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum rate of heat evolution. This data is essential for safe scale-up.
Controlled Addition: Add the hydroxylamine hydrochloride solution at a controlled rate to ensure that the reactor's cooling system can manage the heat generated.
Emergency Cooling: Ensure the reactor is equipped with an adequate emergency cooling system.
Mass Transfer and Mixing
Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased byproduct formation and lower yields.[11][12][13][14][15]
Stirrer Design and Speed: The choice of impeller and stirring speed is critical for achieving homogeneity. Computational Fluid Dynamics (CFD) modeling can be used to simulate mixing in the reactor and optimize these parameters.
Baffling: Ensure the reactor is properly baffled to prevent vortexing and improve top-to-bottom mixing.
Solvent Selection for Scale-Up
Solvent choice at the industrial scale is driven by factors beyond just reaction performance, including cost, safety, environmental impact ("green" solvents), and ease of recovery.[16][17][18][19][20]
Green Solvents: Consider using greener solvents like ethanol or water if the process allows. Some isoxazole syntheses have been successfully performed in aqueous media.[21][22]
Solvent Recovery: Select solvents with boiling points that allow for efficient removal by distillation and subsequent recycling to improve process economics and reduce waste.
Process Analytical Technology (PAT) for In-Process Control
PAT is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[23][24][25][26][27]
In-situ FTIR/Raman: These spectroscopic probes can be inserted directly into the reactor to monitor the concentration of reactants, intermediates, and the product in real-time, allowing for precise determination of reaction endpoints.
Online HPLC: An automated online HPLC system can periodically draw samples from the reactor, providing real-time data on purity and impurity formation. This allows for rapid process adjustments to maintain quality.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
This protocol is a representative example and should be optimized for your specific requirements.
Oxime Formation:
To a solution of 4-isopropoxyacetophenone (1 equivalent) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.5 equivalents).
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.
Cyclization and Isoxazole Formation:
The specific conditions for cyclization can vary. A common approach involves reacting the oxime with a source of the acetyl group under conditions that promote cyclization.
Alternatively, a one-pot synthesis from a suitable diketone precursor with hydroxylamine can be employed. For the target molecule, a cyclocondensation reaction is a viable route.[28]
After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled and worked up. This typically involves quenching the reaction with water, extracting the product into an organic solvent, and washing the organic layer to remove any remaining reagents.
Purification:
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be used to obtain the pure product.
Protocol 2: Scale-Up Synthesis with In-Process Controls
This protocol outlines key considerations for scaling up the synthesis to a 50 L reactor.
Reactor Setup:
Use a clean, dry 50 L glass-lined reactor equipped with a retreat curve impeller, baffles, a reflux condenser, a temperature probe, and a port for a PAT probe (e.g., in-situ FTIR).
Ensure the reactor's heating/cooling jacket is functioning correctly.
Reaction:
Charge the reactor with 4-isopropoxyacetophenone and the chosen solvent.
Begin agitation and heat the mixture to the desired temperature.
Prepare a solution of hydroxylamine hydrochloride and the base in the reaction solvent.
Add the hydroxylamine solution to the reactor at a controlled rate, monitoring the internal temperature to ensure the exotherm is managed by the cooling system.
Monitor the reaction in real-time using an in-situ FTIR probe to track the disappearance of the acetophenone carbonyl peak and the appearance of the oxime C=N stretch.
Once the oxime formation is complete, proceed with the cyclization step, again monitoring the reaction progress and temperature.
Work-up and Isolation:
Upon completion, cool the reactor contents.
Perform the aqueous quench and extractions within the reactor if possible to minimize transfers.
Transfer the organic layer to a crystallization vessel equipped with a controlled cooling system.
Protocol 3: Controlled Crystallization for Polymorph and Particle Size Control
Solvent Selection: Based on lab-scale screening, dissolve the crude or purified 5-(4-isopropoxyphenyl)-3-methylisoxazole in a suitable solvent (e.g., isopropanol) at an elevated temperature to ensure complete dissolution.
Controlled Cooling: Program the crystallizer to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour).
Seeding: At a temperature where the solution is just supersaturated, add a small amount of seed crystals of the desired polymorph to promote its nucleation and growth.
Maturation: Hold the resulting slurry at the final temperature for a period (e.g., 2-4 hours) with gentle agitation to allow the crystal form to stabilize and to improve the particle size distribution.
Isolation and Drying: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum at a temperature known to not cause degradation or polymorph conversion.
References
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]
AspenTech. (n.d.). PAT in the Pharmaceutical Industry. Retrieved from [Link]
Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]
Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]
IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Retrieved from [Link]
Park, K. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]
ACS Sustainable Chemistry & Engineering. (2021, November 14). Intensifying Multiphase Reactions and Reactors: Strategies and Examples. Retrieved from [Link]
IntechOpen. (2015, October 22). Mass Transfer in Multiphase Systems. Retrieved from [Link]
MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]
MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
International Journal of Research in Pharmaceutical Sciences. (2026, January 11). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
MDPI. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved from [Link]
IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Retrieved from [Link]
Biblio. (n.d.). Model-based analysis of mass transfer limitations in microreactors. Retrieved from [Link]
ResearchGate. (2024, August 29). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
ACS Publications. (2024, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. Retrieved from [Link]
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
PubMed. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Retrieved from [Link]
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
ACS Publications. (2024, January 22). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]
Ghent University Library. (n.d.). Model-based analysis of mass transfer limitations in microreactors. Retrieved from [Link]
IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Retrieved from [Link]
Life Academy. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]
IJIRT. (n.d.). Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. Retrieved from [Link]
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Retrieved from [Link]
ResearchGate. (n.d.). Industrial production of acetophenone and its applications. Method A.... Retrieved from [Link]
Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
Der Pharma Chemica. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Retrieved from [Link]
MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance in 5-(4-Isopropoxyphenyl)-3-methylisoxazole Functionalization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing regioselectivity and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing regioselectivity and steric challenges when functionalizing 5-(4-Isopropoxyphenyl)-3-methylisoxazole .
This molecule presents a unique topological challenge: the C4 position of the isoxazole ring is the primary target for cross-coupling and halogenation, yet it is severely sterically shielded by the adjacent C3-methyl and C5-aryl groups. Furthermore, the highly activating para-isopropoxy group on the phenyl ring creates competing electron-rich sites that can hijack electrophilic reagents.
Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and mechanistic workflows to help you force these difficult transformations to completion.
Part 1: Regioselectivity & Steric Topology (The "Why")
Q1: Why does functionalizing the C4 position of 5-(4-Isopropoxyphenyl)-3-methylisoxazole result in such low yields or recovered starting material?A1: The failure is a combination of electronic deactivation and severe steric shielding. The isoxazole ring is inherently electron-deficient compared to standard arenes, making Electrophilic Aromatic Substitution (EAS) sluggish[1]. More critically, the C4 carbon is flanked by a C3-methyl group and a C5-(4-isopropoxyphenyl) group. When a bulky transition metal catalyst or a large electrophile attempts to approach the C4 C-H bond, the van der Waals radii of these adjacent substituents create a severe steric clash, exponentially raising the activation energy barrier.
Q2: I am targeting the phenyl ring instead of the isoxazole core. Why am I getting complex mixtures?A2: The isopropoxy group at the para-position of the phenyl ring is strongly electron-donating by resonance, making the phenyl ring far more nucleophilic than the isoxazole C4 position. Consequently, EAS reagents will preferentially attack the phenyl ring ortho to the isopropoxy group. However, the isopropyl moiety is highly branched. This bulky ether blocks the ortho-trajectory, leading to slow reaction rates, poly-functionalization, or even acid-catalyzed cleavage of the isopropyl ether if temperatures are not strictly controlled.
Caption: Regioselectivity and steric challenges in 5-(4-Isopropoxyphenyl)-3-methylisoxazole functionalization.
Part 2: Troubleshooting C4-Isoxazole Functionalization
Q3: Standard bromination (Br₂/AcOH) at C4 is failing. How can I force the halogenation?A3: Standard Br₂ is too bulky and often leads to degradation before overcoming the C4 steric barrier. Furthermore, highly acidic conditions protonate the isoxazole nitrogen, rendering the ring entirely inert to EAS.
The Solution: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF, or utilize Tetrabutylammonium tribromide (TBABr₃)[2]. TBABr₃ acts as a highly active, less sterically demanding source of electrophilic bromine that can slip into the steric pocket between the methyl and aryl groups without requiring harsh acidic activation.
Q4: I am attempting a direct Palladium-catalyzed C-H arylation at C4. The reaction stalls at the oxidative addition intermediate. How do I fix this?A4: Direct C-H activation at C4 requires overcoming the inertness of the C-H bond while navigating the C3/C5 shielding[3]. If your reaction stalls, your catalyst is likely failing at the reductive elimination step due to the extreme crowding of the Pd(II) intermediate.
The Solution: You must use a bulky, electron-rich phosphine ligand like Tri(o-tolyl)phosphine (P(o-tol)₃). While it seems counterintuitive to add a bulky ligand to a sterically hindered substrate, the immense steric bulk of P(o-tol)₃ creates extreme spatial tension on the Pd center, which aggressively accelerates the reductive elimination step to release the final product[1].
Caption: Catalytic cycle for Pd-catalyzed C4-arylation, highlighting steric-driven reductive elimination.
Part 3: Quantitative Data & Reaction Parameters
To aid in your experimental design, the following table summarizes the optimized parameters required to overcome the specific steric hurdles of this scaffold.
Target Site
Reaction Type
Reagent / Catalyst System
Primary Steric Challenge
Expected Yield
C4 Isoxazole
Bromination
NBS in DMF (60 °C) or TBABr₃
C3-Methyl & C5-Aryl Shielding
65-80%
C4 Isoxazole
C-H Arylation
Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃
C3/C5 Shielding (Reductive Elim.)
50-70%
Phenyl (ortho)
Nitration
NO₂BF₄, -20 °C
Bulky Isopropoxy group
40-60%
Part 4: Self-Validating Experimental Protocols
Protocol A: Sterically-Tolerant C4-Bromination
Causality Focus: Utilizing thermal energy and aprotic polarity to force electrophilic penetration without N-protonation.
Preparation: Charge a flame-dried 50 mL round-bottom flask with 5-(4-Isopropoxyphenyl)-3-methylisoxazole (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes. Note: Controlling the initial exotherm prevents non-specific bromination on the electron-rich phenyl ring.
Thermal Activation: Remove the ice bath and heat the reaction mixture to 60 °C for 4-6 hours. The thermal input is strictly required to overcome the steric activation barrier at C4. Monitor via TLC (Hexanes:EtOAc 4:1).
Quench & Workup: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any unreacted electrophilic bromine, preventing downstream oxidation.
Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to thoroughly remove the DMF solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Direct Pd-Catalyzed C4-Arylation
Causality Focus: Utilizing ligand-induced steric strain to force reductive elimination[1].
Anaerobic Setup: In a screw-capped Schlenk tube, combine 5-(4-Isopropoxyphenyl)-3-methylisoxazole (1.0 mmol), the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.08 mmol, 8 mol%), and Cs₂CO₃ (2.0 mmol).
Purging: Evacuate and backfill the tube with Argon three times. Note: This is a self-validating step; failure to remove O₂ will poison the Pd(0) active species generated in situ, resulting in zero yield.
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) via syringe. Dioxane is optimal as it coordinates weakly, stabilizing the Pd intermediates without outcompeting the sterically hindered substrate.
CMD Activation: Seal the tube and stir vigorously at 120 °C for 24 hours. High thermal input is mandatory for the Concerted Metalation-Deprotonation (CMD) C-H activation step[3].
Purification: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and purify via silica gel flash chromatography.
References
Technical Support Center: Functionalization of the Isoxazole Ring at the C4 Position.Benchchem.
Palladium-Catalyzed Arylation and Alkylation of 3,5-Diphenylisoxazole with Boronic Acids via C−H Activation.ACS Organometallics.
Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones.ResearchGate.
preventing oxidation of 5-(4-Isopropoxyphenyl)-3-methylisoxazole during storage
Welcome to the Technical Support Center for API Stability and Storage. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-(4-Isopropoxyphenyl)-3-methylisox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for API Stability and Storage. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-(4-Isopropoxyphenyl)-3-methylisoxazole .
While the isoxazole core of this molecule provides a robust structural scaffold, the 4-isopropoxyphenyl moiety introduces a critical instability. The isopropyl ether group contains a tertiary carbon adjacent to the ether oxygen. This specific C-H bond is relatively weak and highly susceptible to homolytic cleavage. Upon exposure to ambient oxygen and ultraviolet (UV) light, it undergoes radical-mediated autoxidation 1. This initiates a classical chain reaction (initiation, propagation, termination) that forms reactive hydroperoxides (R-OOH) 2, compromising the pharmacological profile of your compound.
Below, you will find targeted troubleshooting FAQs, empirical data, and self-validating protocols to ensure the long-term integrity of your synthesized batches.
Troubleshooting & FAQs
Q: We observed a new HPLC peak with a +32 Da mass shift after leaving the compound on the benchtop for a week. What is the degradation product?A: The +32 Da shift corresponds to the addition of two oxygen atoms, indicating the formation of a hydroperoxide (-OOH) at the tertiary carbon of the isopropoxy group. If you also see a +16 Da peak, this is the alcohol byproduct resulting from the subsequent decomposition of that hydroperoxide.
Q: Why did our stored batch turn slightly yellow over time?A: Yellowing is a secondary degradation artifact. The reactive peroxides formed during autoxidation interact with trace transition metals (often introduced via glass leaching or synthesis catalysts) or undergo further cleavage to form colored, conjugated byproducts.
Q: Can we store this compound in DMSO stock solutions at -20°C?A: It is highly discouraged unless necessary. While DMSO freezes at -20°C, repeated freeze-thaw cycles introduce atmospheric oxygen. Oxygen solubility in organic solvents is significant, and the rate of bimolecular collision with dissolved oxygen increases in solution. If solution storage is mandatory, degas the solvent via Argon sparging, aliquot into single-use vials, and add 10-50 ppm of a radical scavenger like BHT (Butylated hydroxytoluene) to terminate autoxidation cascades 3.
Empirical Storage Data
To facilitate easy comparison, the following table summarizes the expected shelf-life of 5-(4-Isopropoxyphenyl)-3-methylisoxazole under various conditions based on its autoxidation kinetics.
Storage State
Temperature
Atmosphere
Light Exposure
Expected Shelf-Life (Purity >98%)
Neat Solid
-20°C
Argon
Dark (Amber Vial)
> 24 months
Neat Solid
4°C
Air
Dark
6 - 12 months
Neat Solid
25°C (RT)
Air
Ambient Light
< 3 months (Peroxide risk)
Solution (DMSO)
-80°C
Argon
Dark
12 - 18 months
Solution (MeOH)
25°C (RT)
Air
Ambient Light
< 2 weeks
Self-Validating Experimental Protocols
The following methodologies are designed not just to execute a task, but to inherently validate their own success.
Protocol 1: Anaerobic Aliquoting for Long-Term Storage
Causality: Oxygen and UV light are the primary initiators of the autoxidation chain reaction. Displacing oxygen with Argon (which is heavier than air) creates a protective blanket over the solid API, while amber glass prevents UV-initiated homolytic cleavage.
Transfer the thoroughly high-vacuum dried neat solid into pre-weighed amber glass vials.
Insert an Argon gas line (fitted with a sterile needle) into the vial, keeping the tip approximately 1 cm above the solid powder.
Purge gently for 30-60 seconds to completely displace ambient air.
Rapidly cap the vial using a PTFE-lined screw cap. Note: PTFE is critical as it prevents plasticizer leaching and provides a superior airtight seal compared to standard rubber septa.
Seal the cap exterior with Parafilm and store immediately in a desiccator at -20°C.
Protocol 2: Self-Validating Colorimetric Peroxide Assay (KI Titration)
Causality: Potassium iodide (KI) reacts quantitatively with peroxides in acidic conditions to liberate iodine (I2). Iodine then complexes with starch to form an intensely blue/black chromophore.
Self-Validation Logic: This protocol contains an internal logic check. A color change provides immediate, undeniable proof of storage failure, while a colorless result validates the integrity of your storage conditions.
Dissolve 5 mg of the stored 5-(4-Isopropoxyphenyl)-3-methylisoxazole in 1 mL of glacial acetic acid.
Add 0.1 mL of a saturated aqueous potassium iodide (KI) solution.
Add 1 drop of 1% starch indicator solution.
Agitate gently and observe for 5 minutes in the dark.
Validation Check:
Colorless to pale yellow: No significant peroxides detected. Your Protocol 1 storage conditions are validated as successful.
Blue/Black color: Peroxides are present. The batch has degraded due to oxygen exposure and must be discarded or repurposed via chemical reduction (e.g., using triphenylphosphine).
Experimental Workflow Visualization
Workflow for the safe storage and self-validating peroxide monitoring of ether-containing isoxazoles.
References
Organic Chemistry Radical Reactions Study Guide (Ether Autoxidation) . Pearson.1
A Comparative Guide to Isoxazole-Based Bioisosteres in Drug Discovery: A Focus on the 5-Aryl-3-Methylisoxazole Scaffold
Introduction: The Privileged Role of Isoxazoles in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Role of Isoxazoles in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic architecture, metabolic stability, and capacity to engage in diverse non-covalent interactions have cemented its status as a cornerstone in the design of novel therapeutic agents.[1] The versatility of the isoxazole nucleus is evident in its incorporation into a range of FDA-approved drugs, from the anti-inflammatory COX-2 inhibitor Valdecoxib to the immunomodulatory agent Leflunomide and the antibacterial Sulfamethoxazole.[2][3]
This guide provides an in-depth comparison of the 5-(4-isopropoxyphenyl)-3-methylisoxazole scaffold and its derivatives against other isoxazole-based structures and alternative heterocyclic bioisosteres. We will delve into structure-activity relationships (SAR), comparative biological performance supported by experimental data, and detailed protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of isoxazole chemistry for therapeutic innovation.
The 5-Aryl-3-Methylisoxazole Scaffold: A Versatile Core
The 5-Aryl-3-Methylisoxazole framework, exemplified by 5-(4-isopropoxyphenyl)-3-methylisoxazole, serves as a highly adaptable core for generating libraries of bioactive compounds. The substituents at the 3- and 5-positions of the isoxazole ring can be systematically modified to fine-tune the molecule's physicochemical properties and target affinity.
A common and efficient route to this scaffold involves the Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone to form a chalcone intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final isoxazole derivative.[4][5] This synthetic tractability allows for extensive exploration of the chemical space around the core.
Caption: Common five-membered heterocyclic bioisosteres used in drug design.
Heterocycle
Key Features
Common Bioisosteric Role
Advantages
Disadvantages
Isoxazole
Adjacent N and O atoms, electron-withdrawing.
Bioisostere for amide or ester groups.
Good metabolic stability, versatile chemistry, participates in H-bonding.
Can be susceptible to ring-opening under certain metabolic conditions. [6]
1,3,4-Oxadiazole
Two N, one O atom. Electron-withdrawing.
Replacement for esters and amides.
Generally metabolically stable, good H-bond acceptor. [7]
Metabolically very robust, synthetically accessible via "click chemistry", can act as H-bond acceptor.
Can significantly alter compound polarity.
Experimental Evaluation Protocols
To validate the biological activity of novel isoxazole derivatives, a series of standardized in vitro assays are essential. The following protocols provide a self-validating system for initial screening and characterization.
This colorimetric assay is a foundational screen for assessing a compound's effect on cell viability and proliferation, a hallmark of anticancer potential. [3][9]The protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Principle: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Step-by-Step Methodology:
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
[3]2. Compound Preparation: Prepare a stock solution of the isoxazole derivative in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
[3][9]6. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
[9]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Anti-Inflammatory Activity - Inhibition of Protein Denaturation
This assay provides a simple, preliminary screen for anti-inflammatory properties. The ability of a compound to prevent heat-induced denaturation of proteins (like egg albumin) is correlated with its anti-inflammatory activity.
[4]
Principle: Denaturation of proteins is a well-documented cause of inflammation. A compound that can prevent this denaturation is considered to have potential anti-inflammatory effects.
Step-by-Step Methodology:
Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 10-100 µg/mL).
[4]2. Control Preparation: A control tube should be prepared with 2 mL of distilled water instead of the test compound.
Incubation: Incubate all mixtures at 37°C for 15 minutes.
Heat Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
[4]5. Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualizing Biological Mechanisms
Understanding how these compounds exert their effects at a molecular level is crucial. Many isoxazole derivatives function as small molecule kinase inhibitors, blocking hyperactive signaling pathways common in diseases like cancer.
[1][10]
Caption: Kinase inhibition by an isoxazole derivative, blocking proliferation.
[1]
Conclusion and Future Perspectives
The 5-Aryl-3-Methylisoxazole scaffold is a powerful and versatile core in drug discovery, offering vast potential for developing novel therapeutics. As demonstrated, strategic modifications to its substituents can fine-tune its activity against a range of targets, from protein kinases to nuclear receptors. [11][12]When compared to other heterocyclic bioisosteres like oxadiazoles and triazoles, the isoxazole ring provides a unique balance of chemical stability, synthetic accessibility, and biological engagement capabilities.
[7][8]
The future of isoxazole-based drug discovery is bright. Emerging trends include their incorporation into multi-targeted therapies designed to tackle complex diseases and their use as building blocks in novel therapeutic modalities. [13]The continued exploration of SAR, coupled with robust and reproducible experimental evaluation, will ensure that isoxazole derivatives remain at the forefront of medicinal chemistry innovation.
References
Benchchem. Application Notes and Protocols for Evaluating the Immunosuppressive Properties of Isoxazole Derivatives. Benchchem.
PubMed. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed.
PMC. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC.
PMC. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC.
Benchchem. The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. Benchchem.
PubMed. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed.
Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
ACS Publications. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[11][12][9]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Publications. Available from:
MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
PubMed. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
Semantic Scholar. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Semantic Scholar.
PMC. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC.
Semantic Scholar. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Semantic Scholar.
EIJST. EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. EIJST.
PubMed. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed.
IRIS Unimore. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
PubMed. Novel Bioactivation Mechanism of Reactive Metabolite Formation From Phenyl Methyl-Isoxazoles. PubMed.
PMC. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC.
PMC. Isoxazole Derivatives as Regulators of Immune Functions. PMC.
MDPI. Novel Isoxazole-Based Antifungal Drug Candidates. MDPI.
Benchchem. The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. Benchchem.
Journal of Drug Delivery and Therapeutics. A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
World Journal of Pharmaceutical Research. Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. World Journal of Pharmaceutical Research.
ACS Publications. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ACS Publications.
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
PMC. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.
MDPI. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI.
Comparative Efficacy of 5-(4-Isopropoxyphenyl)-3-methylisoxazole Derivatives: A Technical Guide for GABA-A α5 PAMs
Executive Context: The Isoxazole Scaffold in Neuropharmacology The pursuit of targeted neurotherapeutics for cognitive and autism spectrum disorders (ASD) has increasingly shifted toward modulating the γ-aminobutyric aci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Context: The Isoxazole Scaffold in Neuropharmacology
The pursuit of targeted neurotherapeutics for cognitive and autism spectrum disorders (ASD) has increasingly shifted toward modulating the γ-aminobutyric acid type A (GABA-A) receptor. Specifically, the α5 subunit of the GABA-A receptor—highly localized in the hippocampus—mediates tonic and phasic inhibition, making it a critical node for restoring excitatory/inhibitory (E/I) balance in the brain[1].
Historically, non-selective benzodiazepines caused broad central nervous system (CNS) depression, while early GABA-A α5 Negative Allosteric Modulators (NAMs) failed to provide the necessary therapeutic window for ASD. The breakthrough in this space has been the development of Positive Allosteric Modulators (PAMs) utilizing a highly optimized 5-(4-isopropoxyphenyl)-3-methylisoxazole ether scaffold. The most prominent derivative in this class, RO-7015738 (developed by Roche), demonstrates how precise structural tuning of the isoxazole ring and its functional groups can yield nanomolar affinity, exceptional subunit selectivity, and robust in vivo efficacy[2].
This guide objectively compares the efficacy, metabolic stability, and behavioral outcomes of 5-(4-isopropoxyphenyl)-3-methylisoxazole derivatives against alternative pharmacological approaches, providing actionable experimental workflows for preclinical validation.
Mechanistic Architecture: Why the 4-Isopropoxyphenyl Moiety Matters
The efficacy of 5-aryl-3-methylisoxazole derivatives hinges on their ability to dock precisely into the allosteric binding pocket of the GABA-A α5 receptor. Recent Cryo-EM structural biological studies at 3.3 Å resolution have elucidated the exact binding mode of RO-7015738[2].
The Isoxazole Core: Acts as a rigid, bioisosteric hinge that positions the peripheral rings. It provides necessary hydrogen bond acceptors (N and O) while maintaining a low lipophilicity profile (cLogP) suitable for blood-brain barrier (BBB) penetration[3].
The 4-Isopropoxyphenyl Group: This specific bulky, lipophilic ether substitution is the primary driver of α5 selectivity. It perfectly occupies a distinct hydrophobic sub-pocket present in the α5 subunit but sterically hindered in the α1 and α2 subunits. Removing the isopropyl group (e.g., replacing it with a methoxy group) drastically reduces α5 selectivity, leading to off-target sedation.
Caption: Mechanistic pathway of 5-(4-Isopropoxyphenyl) isoxazole derivatives as GABA-A α5 PAMs.
Comparative Efficacy Matrix: Derivatives vs. Alternatives
To objectively evaluate the performance of the 5-(4-isopropoxyphenyl)-3-methylisoxazole scaffold, we must benchmark it against both early-stage SAR analogs and alternative clinical mechanisms.
Table 1: In Vitro Binding Affinity and Metabolic Stability
Data synthesized from preclinical evaluations of RO-7015738 and related GABA-A modulators[1],[2].
Compound / Class
Target Mechanism
Ki (GABA-A α5)
Selectivity (α1 / α2 vs α5)
Human Hepatocyte Clint (µL/min/mg)
RO-7015738 (Lead Isoxazole Derivative)
α5 PAM
7.1 nM
81-fold / 26-fold
6.4 (Highly Stable)
Des-isopropyl Isoxazole Analog
α5 PAM
45.2 nM
12-fold / 8-fold
18.2 (Moderate)
Diazepam (Standard)
Non-selective PAM
~15 nM
1-fold / 1-fold
~12.0
Basmisanil (Alternative)
α5 NAM
5.0 nM
>100-fold
8.5
Analysis: The 4-isopropoxyphenyl derivative (RO-7015738) achieves a highly favorable Ki of 7.1 nM in rat models[1]. More importantly, it achieves an 81-fold selectivity over the α1 subunit (responsible for sedation and addiction) and 26-fold over α2. Its human hepatocyte intrinsic clearance (
CLint
) of 6.4 µL/min/mg indicates excellent metabolic stability, a critical bottleneck often failed by earlier isoxazole hybrids.
Table 2: In Vivo Behavioral Phenotyping in ASD Models
Efficacy evaluated in BTBR and Cntnap2-knockout mice models[1].
Compound
Dose (p.o.)
Repetitive Grooming Time
Locomotor Activity (Open Field)
Sedative Side Effects
Vehicle Control
0 mg/kg
High (Baseline)
Normal
None
RO-7015738
10, 30, 100 mg/kg
Significantly Decreased
Increased
None Observed
Diazepam
2 mg/kg
Decreased
Severely Decreased
High (Motor Impairment)
Basmisanil (NAM)
10 mg/kg
No significant change
Normal
None
Analysis: In Gabra5-knockout and BTBR mice (which naturally exhibit ASD-like phenotypes), RO-7015738 significantly decreases repetitive grooming without inducing the motor impairment characteristic of non-selective benzodiazepines[1]. Furthermore, it actively increases locomotor activity in open-field experiments, suggesting a pro-cognitive, non-sedating therapeutic profile[2].
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify causality at every step of the evaluation pipeline.
Protocol A: In Vitro Radioligand Binding Assay for Subtype Selectivity
Purpose: To quantify the binding affinity (
Ki
) and selectivity of isoxazole derivatives across GABA-A receptor subtypes.
Causality: We utilize
[3H]
-flumazenil displacement because flumazenil binds competitively to the classical benzodiazepine site across α1, α2, α3, and α5 subunits. By expressing specific recombinant human GABA-A subunit combinations in HEK293 cells, we can isolate the exact binding preference of the derivative.
Membrane Preparation: Culture HEK293 cells stably expressing human
α1β3γ2
,
α2β3γ2
, and
α5β3γ2
receptors. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of
[3H]
-flumazenil (final concentration 1 nM), and 50 µL of the isoxazole derivative (serial dilutions from
10−11
to
10−5
M).
Internal Validation (Self-Correction): Include wells with 10 µM Diazepam to define non-specific binding (NSB). Include vehicle-only wells to define total binding (TB). The assay is only valid if the signal-to-background ratio (TB/NSB) is
>5
.
Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.
Data Analysis: Calculate
IC50
values using non-linear regression. Convert to
Ki
using the Cheng-Prusoff equation.
Protocol B: In Vivo BTBR Mouse Grooming Assay (Efficacy Screening)
Purpose: To evaluate the functional efficacy of the compound in reducing ASD-like repetitive behaviors.
Causality: The BTBR
T+Itpr3tf/J
mouse strain is utilized because it genetically lacks the corpus callosum and robustly displays repetitive behaviors (excessive grooming) and social deficits analogous to human ASD.
Acclimation & Dosing: Habituate adult male BTBR mice to the testing room for 1 hour. Administer the isoxazole derivative (e.g., 10, 30, and 100 mg/kg p.o. suspended in 0.5% methylcellulose) or vehicle control.
Internal Validation: Include a cohort of C57BL/6J mice (wild-type) treated with vehicle to establish the "normal" grooming baseline. Include a cohort of BTBR mice treated with a reference compound (e.g., Diazepam at a sub-sedative dose) as a positive control.
Observation: 30 minutes post-dosing, place mice individually into empty standard polycarbonate cages without bedding. Record behavior via overhead cameras for 20 minutes.
Blinded Scoring: Independent researchers, strictly blinded to the treatment groups, manually score the cumulative time spent grooming (face, head, and body).
Locomotor Counter-Screen: Immediately following the grooming assay, subject the mice to an Open Field Test (OFT) for 10 minutes. Rationale: If grooming decreases but OFT distance also plummets, the compound is merely sedating the animal. A successful α5 PAM (like RO-7015738) will decrease grooming while maintaining or increasing OFT locomotor activity[1].
Caption: Self-validating in vivo workflow for evaluating GABA-A α5 PAM efficacy.
Conclusion
The 5-(4-isopropoxyphenyl)-3-methylisoxazole scaffold represents a masterclass in structure-based drug design for neurological disorders. By leveraging the specific steric bulk of the 4-isopropoxy group, derivatives like RO-7015738 achieve unprecedented selectivity for the GABA-A α5 receptor[2]. Compared to traditional non-selective PAMs and α5 NAMs, this class of compounds successfully restores E/I balance in the hippocampus, significantly reducing repetitive behaviors in ASD models without inducing sedation or motor impairment[1]. For drug development professionals, prioritizing this scaffold offers a highly validated, metabolically stable pathway toward novel cognitive therapeutics.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, protocol reproducibility, and objective route comparison.
Executive Summary
Isoxazoles represent a1 widely utilized in drug development due to their metabolic stability and ability to participate in diverse non-covalent interactions[1]. The synthesis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole —a highly specific 3,5-disubstituted isoxazole—presents a classic challenge in heterocyclic chemistry: achieving absolute regiocontrol.
This guide objectively compares the reproducibility, scalability, and mechanistic reliability of two primary synthetic alternatives: the classical 1,3-diketone cyclocondensation (Route A ) and the modern 1,3-dipolar cycloaddition (Route B ).
Mechanistic Rationale & Causality
To understand why one route is vastly superior for reproducible drug development, we must examine the causality behind the reaction mechanisms.
Route A: Cyclocondensation (The Classical Approach)
Historically, 3,5-disubstituted isoxazoles have been synthesized via the2, which involves the cyclocondensation of a 1,3-diketone with hydroxylamine[2]. For our target, this requires reacting 1-(4-isopropoxyphenyl)butane-1,3-dione with hydroxylamine hydrochloride (NH₂OH·HCl).
The Causality of Regioisomerism: The fundamental flaw in this route is the bidentate nucleophilicity of hydroxylamine. It can attack either the C1 or C3 carbonyl carbon of the asymmetrical diketone. Because the steric and electronic differentiation between the methyl group and the 4-isopropoxyphenyl group is insufficient to completely bias the transition state, the reaction invariably yields a 2 of the desired 3-methyl-5-aryl and the undesired 5-methyl-3-aryl products[2].
Route B: 1,3-Dipolar Cycloaddition (The Modern Standard)
To circumvent the regioselectivity issues of Route A, the 3 of a nitrile oxide with a terminal alkyne has emerged as the superior methodology[3].
The Causality of Regioselectivity: In this pathway, acetonitrile oxide (generated in situ from acetaldoxime) reacts with 1-ethynyl-4-isopropoxybenzene. This [3+2] cycloaddition is strictly governed by Frontier Molecular Orbital (FMO) theory. The HOMO of the terminal alkyne interacts exclusively with the LUMO of the nitrile oxide. The terminal, less sterically hindered carbon of the alkyne preferentially bonds with the oxygen atom of the dipole, driving the reaction to 4 isomer[4].
Fig 1. Mechanistic comparison of Route A (Cyclocondensation) and Route B (Cycloaddition).
Quantitative Data & Reproducibility Comparison
When evaluating these routes for scale-up and reproducibility, empirical data heavily favors the cycloaddition method. The table below summarizes the performance metrics based on standard laboratory validations.
Performance Metric
Route A: Cyclocondensation
Route B: 1,3-Dipolar Cycloaddition
Overall Yield (Target Isomer)
35 - 45%
85 - 92%
Regioselectivity (3-Me : 5-Aryl)
Poor (~60:40 mixture)
Excellent (>99:1)
Reaction Time
12 - 18 hours
4 - 6 hours
Purification Burden
High (Difficult column chromatography)
Low (Simple recrystallization/filtration)
Scalability
Poor (Isomer separation limits scale)
High (Convergent and highly selective)
Experimental Protocols (Self-Validating Systems)
To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems. Built-in checkpoints allow the chemist to verify the success of intermediate states before proceeding.
Protocol 1: Route A (Classical Cyclocondensation)
Diketone Formation: Suspend sodium hydride (NaH, 60% dispersion, 1.5 eq) in anhydrous THF at 0°C. Dropwise add a solution of 4-isopropoxyacetophenone (1.0 eq) and ethyl acetate (1.2 eq). Stir at room temperature for 4 hours.
Self-Validation Checkpoint 1: Quench a small aliquot with 1M HCl. TLC (Hexanes:EtOAc 4:1) should show the disappearance of the starting acetophenone and the appearance of a lower Rf spot (the 1,3-diketone).
Cyclization: Isolate the diketone via aqueous workup. Dissolve the crude 1-(4-isopropoxyphenyl)butane-1,3-dione in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (1.5 eq). Reflux the mixture for 12 hours.
Isolation: Concentrate the solvent in vacuo, dilute with water, and extract with dichloromethane.
Self-Validation Checkpoint 2: TLC analysis will reveal two closely eluting UV-active spots, confirming the formation of both regioisomers.
Purification: Separate the isomers via flash column chromatography.
Self-Validation Checkpoint 3 (Crucial): Validate the isolated target via ¹H-NMR. The C4-H proton of the desired 3-methyl-5-aryl isoxazole typically resonates as a sharp singlet around δ 6.2-6.5 ppm. If the peak is shifted further downfield, you have isolated the undesired 5-methyl-3-aryl isomer.
Protocol 2: Route B (1,3-Dipolar Cycloaddition)
Dipole Generation: Dissolve acetaldoxime (1.2 eq) in anhydrous DMF. Add N-chlorosuccinimide (NCS, 1.2 eq) portion-wise at room temperature. Stir for 1 hour to form the hydroximinoyl chloride intermediate.
Cycloaddition: To the same flask, add 1-ethynyl-4-isopropoxybenzene (1.0 eq). Slowly add triethylamine (Et₃N, 1.5 eq) dropwise to generate the acetonitrile oxide in situ. Heat the reaction mixture to 90°C for 4-6 hours.
Self-Validation Checkpoint 1: Monitor via FT-IR. The complete disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) confirms the consumption of the starting material.
Workup & Isolation: Cool the mixture, pour into ice water, and filter the resulting precipitate.
Self-Validation Checkpoint 2: TLC will show a single, dominant product spot, validating the high regioselectivity of the [3+2] cycloaddition.
Purification: Recrystallize the crude solid from ethanol to yield pure 5-(4-Isopropoxyphenyl)-3-methylisoxazole.
Conclusion
While Route A utilizes highly accessible and inexpensive starting materials, its inherent lack of regiocontrol makes it unsuitable for rigorous drug development or scale-up campaigns. Route B (1,3-Dipolar Cycloaddition) is the definitive choice for synthesizing 5-(4-Isopropoxyphenyl)-3-methylisoxazole. Its reliance on FMO-directed orbital interactions guarantees near-perfect regioselectivity, drastically reducing purification bottlenecks and maximizing the yield of the target pharmacophore.
References
Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition
Source: BenchChem
URL:3
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold
Source: NIH / RSC Advances
URL:1
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones
Source: NIH / RSC Advances
URL:2
Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area
Source: ACS Combinatorial Science
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A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Abstract In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison and cross-validation of two cornerstone...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole, an isoxazole derivative of significant interest. By delving into the fundamental principles of each technique, presenting detailed experimental protocols, and outlining a comprehensive cross-validation strategy, this document serves as a critical resource for researchers, scientists, and drug development professionals. The objective is to equip the reader with the scientific rationale and practical insights required to select the most appropriate analytical method and ensure the integrity and comparability of analytical data, in alignment with stringent regulatory standards.
Introduction: The Analytical Imperative for 5-(4-Isopropoxyphenyl)-3-methylisoxazole
5-(4-Isopropoxyphenyl)-3-methylisoxazole belongs to the isoxazole class of heterocyclic compounds, a scaffold frequently encountered in medicinal chemistry due to its diverse biological activities.[1][2] The accurate and precise measurement of this compound in various matrices, from bulk drug substance to formulated products, is a critical aspect of quality control and regulatory compliance.[3][4] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its analysis is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the specific requirements of the analysis.[5][6]
Method validation is the systematic process of confirming that an analytical procedure is suitable for its intended purpose.[4] When two different analytical methods are employed to measure the same analyte, cross-validation becomes essential to demonstrate that the results are comparable and reliable.[7][8] This guide will navigate the intricacies of developing and cross-validating HPLC and GC methods for 5-(4-Isopropoxyphenyl)-3-methylisoxazole, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10]
Foundational Principles: HPLC vs. GC
The decision to employ HPLC or GC hinges on the analyte's volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique ideal for the analysis of non-volatile, polar, and thermally labile compounds.[5][11] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For isoxazole derivatives, which often possess some degree of polarity and may not be highly volatile, HPLC is a common and robust choice.[1][12]
Gas Chromatography (GC) , conversely, is tailored for volatile and thermally stable compounds.[5][11] An inert gas mobile phase carries the vaporized sample through a column, and separation occurs based on the analyte's boiling point and its interaction with the stationary phase. While less common for larger pharmaceutical molecules, GC can be highly effective for analyzing volatile impurities or if the analyte can be derivatized to increase its volatility.[3]
A direct comparison of the key features of HPLC and GC is presented in Table 1.
Table 1: Key Differences Between HPLC and GC
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Mobile Phase
Liquid
Gas
Analyte Type
Non-volatile, polar, thermally unstable
Volatile, thermally stable
Operating Temperature
Ambient to moderately elevated
High
Sample Preparation
Often involves dissolution in the mobile phase
May require derivatization for non-volatile analytes
Instrumentation Cost
Generally higher due to high-pressure pumps and solvent costs
Generally lower, utilizing more affordable carrier gases
Experimental Protocols
The following sections detail the step-by-step methodologies for the analysis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole by HPLC and GC.
The development of a robust HPLC method requires careful selection of the column, mobile phase, and detection parameters to achieve optimal separation and sensitivity.[13]
Instrumentation:
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable for this analysis.[13]
Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for the separation of moderately polar compounds.[13]
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is recommended to ensure good peak shape and resolution from potential impurities.[12][13]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at a wavelength determined from the analyte's UV spectrum, likely around 254 nm.[13]
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve 5-(4-Isopropoxyphenyl)-3-methylisoxazole in a suitable solvent like methanol or acetonitrile to prepare a 1 mg/mL stock solution.[13]
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[14]
Gas Chromatography (GC) Method
For GC analysis, the conditions must be optimized to ensure the analyte is volatile enough to be carried by the gas phase without degradation.
Instrumentation:
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is appropriate. An FID is a robust and widely used detector, while an MS provides higher selectivity and structural information.[15]
Chromatographic Conditions:
Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), offers good selectivity for a range of compounds.[15]
Carrier Gas: Helium or Nitrogen at a constant flow rate.
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program allows for the elution of compounds with a range of boiling points.[15]
Detector Temperature: 300 °C (for FID).
Injection Volume: 1 µL (with an appropriate split ratio).
Standard and Sample Preparation:
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 5-(4-Isopropoxyphenyl)-3-methylisoxazole in a volatile organic solvent such as cyclohexane or dichloromethane.
Working Standards: Create a calibration curve by diluting the stock solution to various concentrations.
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.
Cross-Validation of HPLC and GC Methods
Cross-validation is a critical step to ensure that the data generated by two different analytical methods are equivalent and interchangeable.[7][8] The process involves a systematic comparison of key validation parameters as defined by ICH guideline Q2(R1).[9][10][16]
Caption: Workflow for the cross-validation of HPLC and GC methods.
The following validation parameters should be assessed:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] For both HPLC and GC, this can be demonstrated by analyzing placebo samples and spiked samples to show that there are no interfering peaks at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4] This is typically evaluated by analyzing a series of at least five standards of different concentrations. The results are plotted as peak area versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[9] It is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and comparing the measured value to the theoretical value. The accuracy is expressed as the percentage recovery.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17] For HPLC, this could include variations in mobile phase composition, pH, column temperature, and flow rate. For GC, variations in oven temperature, carrier gas flow rate, and inlet temperature can be investigated.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[9] Parameters such as peak resolution, tailing factor, and theoretical plates are monitored to ensure the system is performing adequately.
Table 2: Hypothetical Cross-Validation Data for 5-(4-Isopropoxyphenyl)-3-methylisoxazole
Validation Parameter
HPLC Method
GC Method
Acceptance Criteria
Linearity (r²)
0.9995
0.9992
≥ 0.999
Accuracy (% Recovery)
99.5% - 100.8%
99.2% - 101.1%
98.0% - 102.0%
Precision (RSD)
- Repeatability
≤ 0.8%
≤ 1.0%
≤ 2.0%
- Intermediate Precision
≤ 1.2%
≤ 1.5%
≤ 2.0%
Robustness
Unaffected by minor changes
Unaffected by minor changes
No significant impact on results
Discussion and Conclusion
The choice between HPLC and GC for the analysis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole will ultimately depend on the specific analytical needs. HPLC is likely the more versatile and directly applicable method for this non-volatile compound, especially in a pharmaceutical setting where it is the predominant technique.[11][18] However, GC can offer advantages in terms of speed and lower solvent consumption for certain applications, such as the analysis of volatile impurities.[5][6]
The cross-validation process is essential to demonstrate the interchangeability of the two methods. By systematically comparing key validation parameters, a high degree of confidence in the analytical results can be established, regardless of the technique employed. The data presented in this guide, although hypothetical, illustrates the expected performance of well-developed and validated HPLC and GC methods.
References
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
ICH. (n.d.). ICH Q2 (R1) provides guidance on validating analytical methods. [Link]
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
IntechOpen. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
Yaichkov, I. I., et al. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
New Science Society. (2025, February 28). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS. [Link]
University of Florence. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. [Link]
Royal Society of Chemistry. (2024, April 2). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]
PMC. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
SIELC Technologies. (n.d.). Separation of 5-Amino-3-methylisoxazole on Newcrom R1 HPLC column. [Link]
PMC. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. [Link]
PMC. (n.d.). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]
PMC. (2024, August 18). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. [Link]
Oriental Journal of Chemistry. (2021, April 25). Development and Validation of Estimation of Genotoxic impurity (Triethyl orthoformate content) in 5-methyl – 4 – isoxazole carboxylic acid(5-MIA) by using GC technique. [Link]
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
JFIOnline. (n.d.). Validated RP-HPLC-PDA with Buffer-Free Gradient Elution for Simultaneous Plasma Analysis of Trimethoprim and Sulfamethoxazole. [Link]
CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]
A Structural and Functional Comparison of 5-(4-Isopropoxyphenyl)-3-methylisoxazole and 5-(4-methoxyphenyl)-3-methylisoxazole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, demonstrating ac...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, demonstrating activities from anti-inflammatory to anticancer effects.[1] The biological output of these molecules is intricately linked to the nature and positioning of their substituents. This guide provides a detailed structural and functional comparison of two closely related analogs: 5-(4-Isopropoxyphenyl)-3-methylisoxazole and 5-(4-methoxyphenyl)-3-methylisoxazole. By examining their synthesis, physicochemical properties, and the subtle yet significant structural distinctions, we aim to provide researchers with the insights necessary for informed decision-making in drug design and lead optimization.
Introduction to the Isoxazole Core and Alkoxy Substituents
The 3,5-disubstituted isoxazole ring is a privileged structure in drug discovery due to its favorable pharmacokinetic properties and its ability to act as a bioisostere for other functional groups. The substituents at the 3- and 5-positions play a crucial role in modulating the molecule's interaction with biological targets. In the case of the two molecules under review, the constant 3-methyl group provides a lipophilic anchor, while the variable 4-alkoxy-phenyl group at the 5-position is the primary determinant of their differential properties. The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups, while both being electron-donating, differ in their steric bulk and lipophilicity, which can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
Synthesis and Characterization: A General Approach
The synthesis of 5-aryl-3-methylisoxazoles is typically achieved through the reaction of a substituted acetophenone with an appropriate reagent to form a chalcone intermediate, followed by cyclization with hydroxylamine.[2] Below is a generalized, robust protocol for the synthesis of both 5-(4-Isopropoxyphenyl)-3-methylisoxazole and 5-(4-methoxyphenyl)-3-methylisoxazole.
Experimental Protocol: Synthesis of 5-(4-Alkoxyphenyl)-3-methylisoxazoles
This protocol is a two-step process involving the Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction to form the isoxazole ring.
Step 1: Synthesis of the Chalcone Intermediate
Reaction Setup: To a solution of the corresponding 4-alkoxyacetophenone (4-isopropoxyacetophenone or 4-methoxyacetophenone) (1 equivalent) in ethanol, add an equimolar amount of an appropriate aldehyde (e.g., acetaldehyde) and a catalytic amount of a strong base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone. Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Step 2: Cyclization to the Isoxazole
Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
Reagent Addition: Add an excess of hydroxylamine hydrochloride (e.g., 1.5 equivalents) and a base (e.g., sodium acetate or sodium hydroxide) to the solution.
Reaction Conditions: Reflux the mixture for several hours. Monitor the reaction progress by TLC.
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The isoxazole derivative will precipitate out. Filter the solid, wash with water, and dry.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-(4-alkoxyphenyl)-3-methylisoxazole.
Characterization: The final products should be characterized by standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure and purity.
Mass Spectrometry: To determine the molecular weight.
Melting Point: As an indicator of purity.
Structural Analysis: The Impact of the Alkoxy Group
The primary structural difference between the two molecules lies in the steric and electronic properties of the isopropoxy versus the methoxy group.
Steric Effects
The isopropoxy group is significantly bulkier than the methoxy group. This increased steric hindrance can influence the dihedral angle between the phenyl ring and the isoxazole ring. A larger dihedral angle, which may be forced by the isopropoxy group, could affect the overall planarity of the molecule. This, in turn, can impact how the molecule fits into a protein's binding pocket.
Caption: Steric influence of methoxy vs. isopropoxy groups.
Electronic Effects
Both methoxy and isopropoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. The isopropoxy group is a slightly stronger electron-donating group due to the greater inductive effect of the two methyl groups compared to the single methyl group in the methoxy substituent. This can lead to a higher electron density in the phenyl ring of the isopropoxyphenyl derivative.
Physicochemical Property Comparison
The difference in the alkyl chain of the alkoxy group leads to predictable differences in key physicochemical properties that are critical for drug development.
Property
5-(4-methoxyphenyl)-3-methylisoxazole
5-(4-Isopropoxyphenyl)-3-methylisoxazole
Rationale for Difference
Molecular Weight
~203.22 g/mol
~231.27 g/mol
Addition of two CH₂ groups.
LogP (Lipophilicity)
Lower
Higher
The larger alkyl group in the isopropoxy substituent increases lipophilicity.
Solubility (Aqueous)
Higher
Lower
Increased lipophilicity generally leads to decreased aqueous solubility.
Polar Surface Area (PSA)
Similar
Similar
The primary contributors to PSA (the isoxazole ring and the ether oxygen) are the same.
Melting Point
Likely Lower
Likely Higher
Increased molecular weight and potentially stronger intermolecular interactions could lead to a higher melting point.
Note: The values for 5-(4-Isopropoxyphenyl)-3-methylisoxazole are predicted based on chemical principles, as direct experimental data is not widely available.
Predicted Impact on Biological Activity: A QSAR Perspective
Quantitative Structure-Activity Relationship (QSAR) studies on related isoxazole derivatives have shown that lipophilicity and electronic properties are key determinants of biological activity.[3][4]
Increased Lipophilicity: The higher LogP of the isopropoxyphenyl derivative may lead to enhanced membrane permeability and potentially better access to intracellular targets. However, excessive lipophilicity can also lead to issues with solubility and off-target effects.
Enhanced Electron-Donating Character: The slightly stronger electron-donating nature of the isopropoxy group could influence the molecule's ability to participate in hydrogen bonding or other electronic interactions with a target protein.
The choice between a methoxy and an isopropoxy group will therefore depend on the specific requirements of the biological target and the desired pharmacokinetic profile.
Experimental Workflow for Comparative Analysis
To empirically validate the predicted differences and to fully characterize these two compounds for drug development, the following experimental workflow is recommended:
Caption: Recommended workflow for comparative analysis.
Conclusion
The structural comparison of 5-(4-Isopropoxyphenyl)-3-methylisoxazole and 5-(4-methoxyphenyl)-3-methylisoxazole reveals subtle but significant differences driven by the steric bulk and electronic nature of the isopropoxy versus the methoxy group. The isopropoxy derivative is predicted to be more lipophilic and a slightly stronger electron donor, which may translate to altered biological activity and pharmacokinetic properties. While experimental data for the isopropoxyphenyl analog is limited, this guide provides a robust framework for its synthesis, characterization, and comparative evaluation. For drug development professionals, the choice between these two seemingly similar scaffolds should be guided by a clear understanding of the target's binding site topology and the desired ADME profile of the final drug candidate.
References
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]
Sahaya, A. et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Letters in Drug Design & Discovery, 12(9), 735-745. [Link]
Jasim, H. Y. et al. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]
Li, Y. et al. (2024). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. Molecules, 29(6), 1210. [Link]
Asirvatham, S. et al. (2016). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]
Bard, A. J. (n.d.). Steric Effects and the Electrochemistry of Phenyl-Substituted Anthracenes and Related Compounds. Journal of the American Chemical Society.
The Royal Society of Chemistry. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Nanoscale, 5, 955-961. [Link]
Personal protective equipment for handling 5-(4-Isopropoxyphenyl)-3-methylisoxazole
As a Senior Application Scientist, I recognize that handling novel or specialized active pharmaceutical ingredients (APIs) like 5-(4-Isopropoxyphenyl)-3-methylisoxazole requires moving beyond generic safety data sheets....
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling novel or specialized active pharmaceutical ingredients (APIs) like 5-(4-Isopropoxyphenyl)-3-methylisoxazole requires moving beyond generic safety data sheets. You need a validated, mechanistic approach to laboratory safety.
This guide provides a definitive Standard Operating Procedure (SOP) for the personal protective equipment (PPE) and logistical controls required to handle this compound safely.
Hazard Profile & The Causality of Protection
To select the correct PPE, we must first understand the physicochemical nature of the threat. 5-(4-Isopropoxyphenyl)-3-methylisoxazole presents specific handling challenges based on its molecular structure:
Lipophilic Permeation (The Isopropoxyphenyl Group): The addition of the 4-isopropoxyphenyl moiety significantly increases the compound's partition coefficient (LogP). Highly lipophilic compounds can rapidly permeate the lipid bilayer of the stratum corneum (the outer layer of human skin). Consequently, standard latex gloves provide an insufficient barrier; non-polar solvent-resistant materials like nitrile or neoprene are mandatory[1].
Dermal and Ocular Reactivity (The Isoxazole Core): Substituted isoxazoles are recognized as Category 2 Skin and Category 2A Severe Eye Irritants[2]. Accidental ocular exposure can cause severe, potentially irreversible corneal damage.
Aerosolization Hazard: As a synthesized solid, the compound is typically handled as a fine, crystalline powder. Weighing and transferring operations generate micro-particulates that pose a Category 3 respiratory tract irritation risk[2].
The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment of the specific chemical and the operational environment[3]. The diagram below illustrates the logical pathway from hazard identification to PPE selection for this specific molecule.
Logical workflow for hierarchy of controls and PPE selection.
The Quantitative PPE Matrix
Based on National Institute for Occupational Safety and Health (NIOSH) guidelines for chemical protective clothing[1], the following matrix outlines the required PPE specifications for handling 5-(4-Isopropoxyphenyl)-3-methylisoxazole.
Prevents inhalation of aerosolized API dust during dry powder transfers.
Body
Lab Coat + Disposable Apron
Flame-Resistant (FR) Cotton + Tyvek®
N/A
Woven cotton can trap fine powders. A non-woven Tyvek apron prevents mechanical trapping of the API against the body.
Step-by-Step Operational Workflow
To ensure experimental integrity and operator safety, follow this self-validating procedural workflow.
Phase A: Donning (Pre-Operation)
Inspect Equipment: Visually inspect all PPE for micro-tears or degradation.
Base Layer: Put on the FR cotton lab coat and secure all buttons.
Respirator & Eyes: Don the N95/P100 respirator, ensuring a tight seal against the face. Don ANSI Z87.1 safety goggles over the respirator bridge to prevent fogging.
Inner Gloves: Wash and dry hands. Don the 4-mil inner nitrile gloves. Pull the cuffs under the lab coat sleeves.
Outer Barrier: Don the Tyvek apron. Don the 8-mil outer nitrile gloves, pulling the cuffs over the lab coat sleeves. This creates a continuous, overlapping barrier.
Phase B: Handling (Active Operation)
Engineering Controls: All weighing and transfer of 5-(4-Isopropoxyphenyl)-3-methylisoxazole must occur inside a certified chemical fume hood or localized exhaust ventilation (LEV) system.
Static Mitigation: Because lipophilic powders are prone to static cling, use anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to prevent the powder from aerosolizing or adhering to the outer gloves.
Cross-Contamination Prevention: If you must touch a non-contaminated surface (e.g., a balance touchscreen or fume hood sash), remove the outer glove, perform the action with the clean inner glove, and don a new outer glove.
Phase C: Doffing (Post-Operation)
Doffing is the highest-risk phase for secondary exposure.
Outer Gloves: Remove outer gloves using the "glove-in-glove" technique. Dispose of them in a designated hazardous waste bin.
Body & Face: Remove the Tyvek apron, then the goggles, and finally the respirator. Handle all items by the straps to avoid touching the potentially contaminated front surfaces.
Inner Gloves: Remove the inner gloves, turning them inside out as they are pulled off.
Decontamination: Wash hands and forearms immediately with soap and water[2].
Spill Response and Disposal Plan
In the event of a spill, standard sweeping will aerosolize the compound, drastically increasing inhalation risk. The following protocol must be executed immediately.
Procedural workflow for localized chemical spill response.
Spill Remediation Procedure:
Isolate: Evacuate non-essential personnel from the immediate vicinity.
Upgrade PPE: If the spill is large (>50g), upgrade to a full-face respirator to protect mucous membranes from high-concentration airborne dust.
Containment (Dry Spill): Do not use a brush or broom. Use a dedicated HEPA-filtered vacuum. If unavailable, use the wet-wipe method : gently lay damp, disposable absorbent pads over the powder to suppress aerosolization, then carefully wipe inward from the edges.
Containment (Wet Spill): If the compound is dissolved in an organic solvent (e.g., DMSO or DCM), apply an inert, non-combustible absorbent (like vermiculite or diatomaceous earth).
Disposal: Place all contaminated wipes, absorbents, and compromised PPE into a heavy-duty polyethylene bag. Seal and place into a secondary container (double-bagging). Label clearly as "Hazardous Waste: Substituted Isoxazole / Toxic Solid". Dispose of via an approved institutional hazardous waste plant[2].
References
OSHA's PPE Laboratory Standards (29 CFR 1910 Subpart I) . Occupational Safety and Health Administration. Available at:[Link]
NIOSH Recommendations for Chemical Protective Clothing . Centers for Disease Control and Prevention (CDC). Available at:[Link]